2-Methylpropene-1-tributylstannane
Description
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Properties
IUPAC Name |
butane;2-methylprop-1-ene;tin(4+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7.3C4H9.Sn/c1-4(2)3;3*1-3-4-2;/h1H,2-3H3;3*1,3-4H2,2H3;/q4*-1;+4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDDJCMBLWPGGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[CH2-].CCC[CH2-].CCC[CH2-].CC(=[CH-])C.[Sn+4] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Methylpropene-1-tributylstannane CAS number and physical constants
Executive Summary
2-Methylpropene-1-tributylstannane (CAS: 66680-86-2), often referred to as isobutenyltributylstannane , is a critical organometallic reagent used primarily in Palladium-catalyzed cross-coupling reactions (Stille coupling).[1] It serves as a nucleophilic source of the isobutenyl (2-methyl-1-propenyl) moiety, a structural motif ubiquitous in terpenes, polyketides, and complex natural products.
This guide details the physicochemical properties, spectroscopic characterization, synthesis, and reaction engineering required to utilize this reagent effectively in drug discovery and advanced organic synthesis.
Part 1: Chemical Identity & Physical Constants
Core Identifiers
| Parameter | Data |
| Chemical Name | Tributyl(2-methylprop-1-en-1-yl)stannane |
| Common Synonyms | Isobutenyltributylstannane; Tributyl(2-methyl-1-propenyl)stannane |
| CAS Number | 66680-86-2 |
| Molecular Formula | C |
| Molecular Weight | 345.15 g/mol |
| SMILES | CCCC(CCCC)C=C(C)C |
| InChI Key | LWNCDBSQZPDFOG-UHFFFAOYSA-N |
Physical Properties
Note: Organotin compounds of this molecular weight are high-boiling liquids that degrade at atmospheric pressure. They are almost exclusively handled under high vacuum.
| Property | Value / Range | Condition |
| Physical State | Colorless to pale yellow oil | Ambient |
| Boiling Point (Calc.) | ~330 °C | 760 mmHg (Theoretical) |
| Boiling Point (Exp.) | 110–120 °C | 0.5 – 1.0 mmHg (Typical) |
| Density | ~1.08 – 1.09 g/mL | 25 °C |
| Refractive Index | Estimated | |
| Solubility | Soluble in Et | Immiscible with water |
Part 2: Spectroscopic Characterization
Accurate identification of the stannane relies on
H NMR Data (400 MHz, CDCl )
| Position | Shift ( | Multiplicity | Integration | Assignment |
| Vinyl H | 5.75 – 5.85 | Broad Singlet ( | 1H | =CH -Sn |
| Methyls | 1.80 – 1.85 | Singlet (or doublet | 6H | =C(CH |
| Butyl ( | 0.85 – 0.95 | Multiplet | 6H | Sn-CH |
| Butyl ( | 1.25 – 1.35 | Multiplet | 12H | -CH |
| Butyl ( | 0.88 | Triplet | 9H | -CH |
Sn NMR
-
Chemical Shift:
-45 to -55 ppm (relative to Me Sn).
Part 3: Synthesis & Preparation
The most robust synthesis involves the generation of the Grignard reagent from 1-bromo-2-methylpropene followed by quenching with tributyltin chloride.
Reaction Scheme
Figure 1: Grignard-mediated synthesis workflow.
Detailed Protocol
-
Activation: In a flame-dried 3-neck flask under Argon, place Magnesium turnings (1.2 equiv). Add a crystal of Iodine and heat gently until iodine vaporizes to activate the Mg surface.
-
Grignard Formation: Add anhydrous THF (sufficient for 1M concentration). Add 1-bromo-2-methylpropene (1.0 equiv) dropwise. Note: Initiation can be sluggish; localized heating or addition of 1,2-dibromoethane may be required.
-
Reflux: Once initiated, maintain a gentle reflux for 2 hours to ensure complete consumption of the bromide.
-
Quenching: Cool the dark grey solution to 0 °C. Add Tributyltin chloride (0.95 equiv) dropwise over 30 minutes.
-
Workup: Stir at room temperature for 12 hours. Quench with saturated NH
Cl.[2][3] Extract with diethyl ether, wash with brine, dry over MgSO . -
Purification: Remove solvent in vacuo. Distill the residue under high vacuum (Kugelrohr or fractional distillation, ~0.5 mmHg) to obtain the pure oil.
Part 4: Applications (Stille Coupling)
This reagent is the standard for introducing the isobutenyl group into aryl or vinyl halides.
Catalytic Cycle
The reaction proceeds via the standard Pd(0)/Pd(II) cycle. The transmetalation step is often the rate-determining step and can be accelerated by the addition of Cu(I) salts (the "Copper Effect") or fluoride sources (CsF).
Figure 2: Palladium catalytic cycle for the Stille cross-coupling.
Part 5: Handling & Safety
-
Toxicity: Organotin compounds are toxic and suspected endocrine disruptors. Tributyltin species can be absorbed through the skin.
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.
-
Ventilation: Always handle in a fume hood.
-
-
Destannylation: The byproduct, Bu
SnX, is lipophilic and difficult to remove.-
Removal Protocol: Treat the crude reaction mixture with aqueous KF (forming insoluble polymeric Bu
SnF) or use 10% w/w fused KF on silica gel during column chromatography.
-
References
-
PubChem Compound Summary. Tributyl(2-methylprop-1-en-1-yl)stannane (CID 11759721). National Center for Biotechnology Information. Link
- Farina, V.; Krishnamurthy, V.; Scott, W. J.The Stille Reaction. Organic Reactions, 1997, 50, 1–652. (Definitive review on Stille coupling mechanism and conditions).
-
Renaldo, A. F.; Labadie, J. W.; Stille, J. K. Palladium-catalyzed coupling of acid chlorides with organotin reagents: Ethyl (E)-4-(4-nitrophenyl)-4-oxo-2-butenoate. Org.[2][3][4][5][6][7] Synth. 1989 , 67, 86. (General procedure for vinyl stannane synthesis). Link
-
BenchChem. Application Notes and Protocols for 1-Bromo-2-methyl-1-propene in Organic Synthesis. (Source for Grignard precursor handling). Link
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An In-Depth Technical Guide to the Stereochemistry and Geometry of 2-Methylpropene-1-tributylstannane
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylpropene-1-tributylstannane, a member of the versatile class of organostannanes, presents a unique case study in stereochemical and geometric analysis. Its utility as a precursor in palladium-catalyzed cross-coupling reactions, particularly the Stille coupling, is intrinsically linked to the three-dimensional arrangement of its atoms. This guide provides a comprehensive examination of the stereochemical and geometric features of this compound, addressing the challenges in its definitive characterization and proposing a multi-faceted approach for its complete structural elucidation. We will delve into the principles of allylic strain that likely govern its conformational preferences, outline advanced spectroscopic and computational methodologies for its analysis, and discuss the profound implications of its geometry on its reactivity and the stereochemical outcome of its reactions.
Introduction: The Significance of Stereochemistry in Organostannane Chemistry
Organotin compounds, or organostannanes, have carved a significant niche in modern organic synthesis, primarily due to their role as effective nucleophiles in palladium-catalyzed cross-coupling reactions.[1] The Stille reaction, in particular, has become a powerful tool for the formation of carbon-carbon bonds with a high degree of control over the resulting stereochemistry.[1][2] This control is not merely a consequence of the catalyst or reaction conditions but is deeply rooted in the stereochemistry and geometry of the organostannane reagent itself.
This compound, with its substituted vinyl structure, is a prime example of where a thorough understanding of its three-dimensional structure is paramount for predicting and controlling the stereochemical outcome of its reactions. The presence of a methyl group on the double bond introduces the possibility of geometric isomerism and influences the conformational preferences around the carbon-tin bond. This guide will explore these structural nuances in detail.
Structural Features and the Question of Geometric Isomerism
The systematic name, tributyl(2-methylprop-1-enyl)stannane, describes the connectivity of the molecule: a tributyltin group is attached to the first carbon of a 2-methylpropene unit.[3] The core of its stereochemical complexity lies in the trisubstituted double bond.
While the name "2-methylpropene" itself does not imply stereoisomerism, the attachment of the tributylstannyl group at the C1 position introduces the theoretical possibility of E and Z isomers. However, due to the presence of two identical methyl groups on the C2 carbon of the propenyl chain, this compound does not exhibit E/Z isomerism. Both substituents on one of the double-bonded carbons are identical, precluding the existence of distinct geometric isomers.
The primary stereochemical and geometric considerations for this molecule, therefore, revolve around its conformational preferences arising from rotation around the C-C and C-Sn single bonds.
Conformational Analysis: The Role of Allylic Strain
The geometry of this compound is significantly influenced by a phenomenon known as allylic strain , or A-strain.[4][5] This type of steric strain arises from the interaction between substituents on a double bond and those on an adjacent sp³-hybridized carbon atom.[4]
In the case of this compound, the key interactions are between the bulky tributylstannyl group and the two methyl groups on the double bond. To minimize these steric clashes, the molecule will adopt specific conformations.
It is hypothesized that the most stable conformation will seek to minimize the steric interactions between the tributylstannyl group and the vinylic methyl groups. This would likely involve a staggered arrangement where the bulky tributyltin group is positioned away from the methyl groups.
dot
Caption: Ball-and-stick representation of a possible conformation of this compound highlighting potential allylic strain.
Proposed Methodologies for Definitive Structural Elucidation
While theoretical principles provide a strong basis for predicting the geometry of this compound, definitive experimental and computational evidence is essential for a complete understanding. The following sections outline a robust, multi-pronged approach to unequivocally determine its stereochemistry and geometry.
Advanced NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the structure of organic molecules in solution.[6][7] For this compound, a combination of one- and two-dimensional NMR experiments would be required.
4.1.1. 1D NMR Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn
-
¹H NMR: The proton NMR spectrum would provide initial information about the different proton environments in the molecule. The chemical shifts and coupling constants of the vinylic proton and the methyl groups would be particularly informative.
-
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. The chemical shifts of the sp² carbons of the double bond and the sp³ carbons of the butyl groups would be key indicators.[8]
-
¹¹⁹Sn NMR: Tin-119 NMR is a powerful tool for characterizing organotin compounds, with the chemical shift being highly sensitive to the coordination environment of the tin atom.[4][9][10][11]
| Nucleus | Expected Chemical Shift Range (ppm) | Key Information |
| ¹H | Vinylic-H: 5.0-6.5; Methyl-H: 1.5-2.5; Butyl-H: 0.8-1.6 | Connectivity and local electronic environment. |
| ¹³C | Vinylic-C: 100-150; Methyl-C: 15-30; Butyl-C: 10-40 | Carbon skeleton and hybridization. |
| ¹¹⁹Sn | -50 to +150 (for tetraorganostannanes) | Coordination environment of the tin atom. |
4.1.2. 2D NMR Spectroscopy for Connectivity and Spatial Proximity
To move beyond simple connectivity and probe the three-dimensional structure, a suite of 2D NMR experiments is necessary.
-
COSY (Correlation Spectroscopy): This experiment would establish the ¹H-¹H coupling network, confirming the connectivity within the 2-methylpropenyl and tributyl groups.[12]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for confirming the connection of the tributylstannyl group to the vinyl fragment.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the most critical experiments for determining the through-space proximity of protons and thus the preferred conformation.[13][14][15] By observing NOE or ROE cross-peaks between the protons of the tributylstannyl group and the protons of the methyl groups on the double bond, the relative spatial arrangement of these groups can be determined. The presence or absence of specific cross-peaks would provide direct evidence for the dominant conformation in solution.
dot
Caption: Workflow for NMR-based structural elucidation of this compound.
X-ray Crystallography
The most definitive method for determining the solid-state geometry of a molecule is single-crystal X-ray diffraction.[16][17] Obtaining suitable crystals of this compound would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous picture of its conformation in the crystalline state. This experimental data would serve as a crucial benchmark for validating the results of computational modeling.
Computational Modeling
In the absence of experimental data, or to complement it, computational chemistry provides a powerful means to investigate the stereochemistry and geometry of molecules.[18][19][20][21][22]
4.3.1. Conformational Search and Energy Minimization
A systematic conformational search using molecular mechanics or, more accurately, density functional theory (DFT) methods can be employed to identify all low-energy conformers of this compound.[23] By calculating the relative energies of these conformers, the most stable geometry can be predicted.
4.3.2. Calculation of NMR Parameters
Modern DFT methods can accurately predict NMR chemical shifts and coupling constants.[24] By comparing the calculated NMR parameters for different low-energy conformers with the experimental data, the conformer that best matches the experimental results can be identified as the dominant species in solution.
dot
Caption: Integrated approach for the structural determination of this compound.
Implications for Reactivity: The Stille Coupling
The geometry of this compound has profound implications for its reactivity, particularly in the stereospecific Stille cross-coupling reaction.[1][2][20][25][26][27] The transmetalation step of the Stille catalytic cycle, where the organic group is transferred from tin to palladium, is known to proceed with retention of configuration at the double bond.[25]
Therefore, the geometry of the vinylstannane directly dictates the geometry of the resulting cross-coupled product. While this compound does not have E/Z isomers, its conformational preferences can influence the accessibility of the vinyl-tin bond to the palladium catalyst. A conformation that shields the C-Sn bond due to steric hindrance from the tributyl groups could potentially lead to a lower reaction rate compared to a more open and accessible conformation.
Experimental Protocols
Synthesis of Vinylstannanes
A common method for the synthesis of vinylstannanes is the hydrostannylation of alkynes.[13][28] For this compound, a plausible synthetic route would involve the hydrostannylation of 2-methyl-1-buten-3-yne. The stereochemical outcome of this reaction can often be controlled by the choice of catalyst and reaction conditions.
Protocol: Stereoselective Hydrostannylation of an Alkyne
-
To a solution of the alkyne in an appropriate solvent (e.g., THF), add a palladium catalyst (e.g., Pd(PPh₃)₄).
-
Add tributyltin hydride (Bu₃SnH) dropwise at a controlled temperature.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, quench the reaction and purify the product by column chromatography on silica gel.
Note: The purification of organotin compounds can be challenging, and specialized techniques may be required to remove all tin byproducts.
NMR Sample Preparation and Analysis
Protocol: 2D NOESY/ROESY Experiment
-
Dissolve a pure sample of this compound in a deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Acquire a standard ¹H NMR spectrum to determine the chemical shifts of all proton signals.
-
Set up a 2D NOESY or ROESY experiment with an appropriate mixing time. The optimal mixing time will depend on the molecular weight of the compound and should be optimized to maximize the NOE/ROE signals while minimizing spin diffusion.[14]
-
Process the 2D data and analyze the cross-peaks to identify through-space correlations between protons.
Conclusion
The stereochemistry and geometry of this compound, while not featuring classical E/Z isomerism, are dictated by subtle conformational preferences governed by allylic strain. A definitive understanding of its three-dimensional structure requires a synergistic approach combining advanced NMR techniques, X-ray crystallography, and computational modeling. Elucidating the preferred conformation is not merely an academic exercise; it is crucial for predicting and controlling the stereochemical outcomes of its synthetic applications, particularly in the powerful Stille cross-coupling reaction. This guide provides a framework for the comprehensive structural analysis of this and related organostannanes, empowering researchers to harness their full potential in the synthesis of complex molecules.
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- Stille Coupling of Alkynyl Stannane and Aryl Iodide, a Many-Pathways Reaction: The Importance of Isomerization. Organometallics, 2018, 37(15), 2534-2544. DOI: 10.1021/acs.organomet.8b00326.
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- Detailed NOESY/T-ROESY analysis as an effective method for eliminating spin diffusion from 2D NOE spectra of small flexible molecules. Journal of Molecular Structure, 2021, 1225, 129112. DOI: 10.1016/j.molstruc.2020.129112.
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An In-depth Technical Guide on the Toxicity and Safety Data Sheets (SDS) for Vinyl Tributylstannanes
Abstract: Vinyl tributylstannanes, while valuable reagents in synthetic chemistry, are members of the highly toxic organotin family. The tributyltin (TBT) moiety is a potent toxicant with well-documented immunotoxic, neurotoxic, and endocrine-disrupting properties. This guide provides an in-depth analysis of the toxicological profile of tributylstannanes and a practical, field-proven framework for interpreting and applying Safety Data Sheet (SDS) information. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to mitigate risks and foster a culture of safety when handling these hazardous compounds.
Section 1: The Dual Nature of Vinyl Tributylstannanes: Synthetic Utility vs. Biological Hazard
Vinyl tributylstannanes are indispensable reagents in modern organic synthesis, primarily utilized in Stille coupling reactions to form carbon-carbon bonds. Their ability to participate in palladium-catalyzed cross-coupling reactions has made them a cornerstone in the synthesis of complex molecules, including pharmaceuticals and advanced materials. However, this synthetic utility is overshadowed by the significant biological hazard posed by the tributyltin (TBT) group.[1][2] The toxicity is not associated with the vinyl group but rather with the three butyl chains covalently bonded to the tin atom, which render the molecule lipophilic and readily absorbed.[1][3] The tri-substituted forms of organotins, such as tributyltin, are the most toxic.[4] Consequently, a comprehensive understanding of their toxicological profile is not merely a regulatory formality but a prerequisite for their safe and responsible use.
Section 2: Toxicological Profile: A Mechanistic Perspective
The toxicity of tributyltin compounds is multifaceted, affecting various organ systems through complex cellular and molecular mechanisms. These compounds are readily absorbed through ingestion, skin contact, and inhalation, posing a significant risk to laboratory personnel.[2][4]
Mechanism of Action: Cellular Disruption
At the cellular level, tributyltins are potent disruptors of fundamental processes. A primary mechanism of their toxicity is the inhibition of oxidative phosphorylation in mitochondria.[5] By interfering with ATP synthesis, TBT compromises cellular energy production, leading to a cascade of detrimental effects.[4] Additionally, TBT is known to induce oxidative stress, leading to the generation of reactive oxygen species (ROS) that can damage cellular components like lipids, proteins, and DNA.[4][6][7]
The immunotoxic effects of TBT are particularly pronounced. It induces apoptosis (programmed cell death) in thymocytes, leading to atrophy of the thymus, a key organ in the immune system.[4][8][9] This depletion of T-lymphocytes compromises both humoral and cellular immune responses.[4]
Caption: Mechanism of Tributyltin (TBT) Toxicity.
Human Health Effects
Acute Toxicity: Tributyltin compounds are moderately to highly toxic upon acute exposure.[3] Ingestion of small quantities can be fatal.[10] Symptoms of acute exposure in humans can include skin irritation, dizziness, and difficulty breathing.[4][11]
| Acute Toxicity Data for Tributyltin Oxide (TBTO) | |
| Route | LD50 (mg/kg) |
| Oral (rat) | 55 - 87[3] |
| Dermal (rat, mouse) | 200[3] |
| Dermal (rabbit) | 900[3] |
Dermal and Ocular Effects: These compounds are severely irritating to the skin and eyes.[4][12] Direct contact can lead to chemical burns, and skin irritation may be delayed.[3][10]
Immunotoxicity: As previously mentioned, TBT is a potent immunotoxicant.[3] It has been shown to reduce the weight of the spleen and thymus and suppress both humoral and cellular immune responses.[4]
Neurotoxicity: Tributyltin compounds can cross the blood-brain barrier and cause neurotoxic effects.[4][7] Studies have shown that TBT exposure can lead to oxidative stress and inflammation in the brain.[7] It can disrupt the blood-brain barrier's integrity, which is a critical event in several neurological diseases.[4]
Endocrine Disruption: TBT is a known endocrine disruptor.[1][11] It can interfere with hormone synthesis and metabolism, impacting the hypothalamus-pituitary-thyroid axis and reproductive functions.[4] Specifically, it has been shown to inhibit the aromatase enzyme, which converts androgens to estrogens, potentially leading to masculinization effects in females.[1]
Ecotoxicity
Vinyl tributylstannanes and other TBT compounds are extremely toxic to aquatic organisms.[4][13] Historically used in anti-fouling paints on ships, their release into the marine environment caused significant harm to non-target species, leading to population collapses.[1] TBT is persistent in the environment and can bioaccumulate in the food chain.[1][4] Even at very low concentrations (in the nanogram per liter range), it can cause severe effects like imposex (the development of male characteristics in female snails).[4][13]
Section 3: A Researcher's Guide to the Safety Data Sheet (SDS)
The SDS is the most critical document for the safe handling of vinyl tributylstannanes. It is not merely a formality but a detailed guide to risk mitigation. A proactive and thorough understanding of each section is essential.
Decoding Key SDS Sections
-
Section 2: Hazards Identification: This section provides a summary of the hazards. For vinyl tributylstannanes, expect to see pictograms for acute toxicity (skull and crossbones), health hazard (exploding chest), and environmental hazard (dead tree and fish).[12][14][15] Key hazard statements will include "Toxic if swallowed," "Harmful in contact with skin," "Causes serious eye irritation," and "Very toxic to aquatic life with long lasting effects."[12][16][17]
-
Section 4: First-Aid Measures: In the event of exposure, immediate and appropriate first aid is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[12][18] Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[12] Call a physician or poison control center immediately.[12][19]
-
-
Section 7: Handling and Storage: This section outlines the procedures for safe handling and storage to prevent exposure.
-
Section 8: Exposure Controls/Personal Protection: This is one of the most critical sections for laboratory personnel.
-
Engineering Controls: A chemical fume hood is mandatory.[20]
-
Personal Protective Equipment (PPE):
-
-
Section 13: Disposal Considerations: Organotin waste is considered hazardous waste.[2] All contaminated materials, including empty containers, gloves, and absorbent materials, must be disposed of according to institutional and governmental regulations.[2][21]
Risk Assessment and Safe Handling Workflow
Before any experiment involving vinyl tributylstannanes, a thorough risk assessment must be conducted. The following workflow provides a systematic approach to ensure safety.
Caption: Risk Assessment and Safe Handling Workflow.
Section 4: Emergency Procedures for Spills and Exposures
In the event of a spill or exposure, a rapid and informed response is critical to minimizing harm.
Spill Response
-
Evacuate and Alert: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, but do not create strong air currents that could spread the vapor.
-
Contain: If it is safe to do so, contain the spill using an inert absorbent material.[20][21]
-
Personal Protection: Do not attempt to clean up a spill without the appropriate PPE, including a respirator if necessary.
-
Cleanup: Carefully collect the absorbent material and place it in a sealed container for hazardous waste disposal.[2][21]
-
Decontaminate: Decontaminate the spill area according to established laboratory procedures.[20]
Exposure Response
Follow the first-aid measures outlined in Section 4 of the SDS and summarized in Section 3.1 of this guide. It is imperative to seek immediate medical attention for any exposure, regardless of the apparent severity. Provide the attending medical personnel with a copy of the SDS.
Section 5: Conclusion: Fostering a Proactive Safety Culture
Vinyl tributylstannanes are powerful tools in the arsenal of the synthetic chemist, but their use demands the utmost respect for their inherent toxicity. A thorough understanding of their toxicological properties and the diligent application of the information provided in the Safety Data Sheet are non-negotiable aspects of working with these compounds. By integrating the principles and protocols outlined in this guide into daily laboratory practice, researchers can mitigate the risks, protect themselves and their colleagues, and ensure the continued responsible advancement of science.
References
-
An Overview on Toxicity of Tributyltin - International Scientific Organization. (n.d.). Retrieved from [Link]
-
TRIBUTYLTIN (TBT) - EXTOXNET PIP. (1996). Retrieved from [Link]
-
Tributyltin - Wikipedia. (n.d.). Retrieved from [Link]
-
Toxicological Profile for Tin and Tin Compounds - NCBI - NIH. (n.d.). Retrieved from [Link]
-
Sharma, N., & Kumar, A. (2014). Mechanism of immunotoxicological effects of tributyltin chloride on murine thymocytes. Cell Biology and Toxicology, 30(2), 101-112. Retrieved from [Link]
-
Zhang, J., et al. (2015). Chronic Exposure to Tributyltin Induces Brain Functional Damage in Juvenile Common Carp (Cyprinus carpio). PLOS One. Retrieved from [Link]
-
Tributyltin - Collaborative for Health & Environment. (n.d.). Retrieved from [Link]
-
Effects of Tributyltin-Contaminated Aquatic Environments and Remediated Water on Early Development of Sea Urchin (Hemisentrotus pulcherrimus) - MDPI. (2023, October 1). Retrieved from [Link]
-
Tributyltin compounds (EHC 116, 1990) - Inchem.org. (n.d.). Retrieved from [Link]
-
Chen, S., et al. (2014). Chronic Exposure to Tributyltin Chloride Induces Pancreatic Islet Cell Apoptosis and Disrupts Glucose Homeostasis in Male Mice. Environmental Science & Technology. Retrieved from [Link]
-
Tributyltin compounds (PIM G018) - Inchem.org. (n.d.). Retrieved from [Link]
-
Smialowicz, R. J., et al. (1990). Immunotoxicity of tributyltin oxide in rats exposed as adults or pre-weanlings. Toxicology, 64(2), 167-178. Retrieved from [Link]
-
Code of practice: management of tetrabutyltin - Canada.ca. (2017, December 18). Retrieved from [Link]
-
Marques, V. B., et al. (2018). Organotins in Neuronal Damage, Brain Function, and Behavior: A Short Review. Frontiers in Endocrinology. Retrieved from [Link]
-
Neurotoxic Effects of Acute Tributyltin Exposure in Adult Zebrafish: Behavioral Impairments and Mechanistic Insights - MDPI. (2026, February 1). Retrieved from [Link]
-
Organotin Compounds | AFIRM Group. (n.d.). Retrieved from [Link]
-
Organotin Compounds - ZDHC MRSL. (n.d.). Retrieved from [Link]
-
Neurotoxicity and physiological stress in brain of zebrafish chronically exposed to tributyltin - Taylor & Francis. (2020, October 5). Retrieved from [Link]
-
Innovative Chemical Treatment of TBT (Tributyltin)-Impacted Marine Sediments: A Bench Scale Study - ESAA.org. (n.d.). Retrieved from [Link]
-
Remediation of tributyltin-contaminated sediments and water - SedNet. (n.d.). Retrieved from [Link]
-
Tributyl (vinyl) tin, 97% 7486-35-3 - Ottokemi. (n.d.). Retrieved from [Link]
-
de Araújo, J. F. P., et al. (2021). Subchronic and Low Dose of Tributyltin Exposure Leads to Reduced Ovarian Reserve, Reduced Uterine Gland Number, and Other Reproductive Irregularities in Female Mice. Toxicological Sciences. Retrieved from [Link]
-
ORGANOTIN COMPOUNDS - CDC Stacks. (n.d.). Retrieved from [Link]
-
Tributylvinyltin | C14H30Sn | CID 81998 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Organotin Compounds - REWE Group. (n.d.). Retrieved from [Link]
-
Microbes a Tool for the Remediation of Organotin Pollution Determined by Static Headspace Gas Chromatography-Mass Spectrometry - PMC. (n.d.). Retrieved from [Link]
Sources
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- 4. iscientific.org [iscientific.org]
- 5. Tributyltin compounds (EHC 116, 1990) [inchem.org]
- 6. Chronic Exposure to Tributyltin Induces Brain Functional Damage in Juvenile Common Carp (Cyprinus carpio) | PLOS One [journals.plos.org]
- 7. Frontiers | Organotins in Neuronal Damage, Brain Function, and Behavior: A Short Review [frontiersin.org]
- 8. Mechanism of immunotoxicological effects of tributyltin chloride on murine thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. datasheets.scbt.com [datasheets.scbt.com]
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- 15. Tributylvinyltin | C14H30Sn | CID 81998 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 17. rewe-group.com [rewe-group.com]
- 18. stacks.cdc.gov [stacks.cdc.gov]
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- 21. Code of practice: management of tetrabutyltin - Canada.ca [canada.ca]
Literature review of isobutenyl group introduction using organotin reagents
Executive Summary
The introduction of the isobutenyl group (2-methyl-1-propenyl) is a critical transformation in the synthesis of terpenes, pheromones, and retinoids. While various olefination strategies exists (e.g., Wittig, Julia-Kocienski), the Stille Cross-Coupling using isobutenylstannanes offers distinct advantages: neutral reaction conditions, high functional group tolerance, and stereochemical retention.
This guide provides a rigorous technical analysis of the Tributyl(isobutenyl)stannane reagent, detailing its synthesis, catalytic cycle, and critical purification protocols. It is designed to move beyond basic textbook descriptions, offering "field-proven" insights for bench scientists.
Part 1: The Reagent — Synthesis & Characterization
Commercial availability of tributyl(isobutenyl)stannane is intermittent and often suffers from lower purity due to protodestannylation upon storage. In-house synthesis is the gold standard for reliability.
The Grignard Route (Recommended)
Unlike hydrostannation of alkynes, which often yields mixtures of regioisomers (linear vs. branched), the Grignard method guarantees the specific iso-structure.
Reaction:
Mechanistic Insight
The steric bulk of the tributyltin group and the isobutenyl moiety requires thermal energy (reflux) to drive the substitution to completion. The reaction is a nucleophilic substitution at the tin center.
Self-Validating Quality Control (NMR)
Before using the reagent, validate its integrity. The vinyl proton is the diagnostic handle.
| Nucleus | Chemical Shift ( | Multiplicity | Assignment |
| 5.70 - 5.85 ppm | Multiplet (Septet-like) | Vinyl Proton ( | |
| 1.80 - 1.90 ppm | Doublets/Multiplets | Allylic Methyls | |
| -45 to -55 ppm | Singlet | Tin center |
Field Tip: If you observe a doublet around 5.9-6.0 ppm with a large coupling constant (
Hz), your reagent has isomerized or you have synthesized the linear trans-butenyl isomer. Discard and restart.
Part 2: The Transformation — Stille Coupling Dynamics
The Stille coupling of isobutenylstannane with organic halides (aryl, vinyl, or acyl) proceeds via the Pd(0)/Pd(II) catalytic cycle.
The Catalytic Cycle[1]
-
Oxidative Addition: Pd(0) inserts into the C-X bond of the electrophile.[1]
-
Transmetallation: The rate-determining step. The isobutenyl group transfers from Sn to Pd.
-
Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).
Critical Parameter: The "Farina Effect"
Isobutenyl groups are sterically demanding. Standard conditions (Pd(PPh
-
The Solution: Use "Farina Conditions" by adding Triphenylarsine (AsPh
) or Copper(I) Iodide (CuI) .-
Why? AsPh
is a "softer" ligand that dissociates more readily from Pd(II) than PPh , creating an open coordination site for the bulky stannane to approach. CuI acts as a "scavenger" for free phosphine or facilitates a Sn Cu Pd transmetallation pathway.
-
Visualization: Stille Catalytic Cycle
Caption: The Stille catalytic cycle highlighting the critical Transmetallation step where steric hindrance from the isobutenyl group often requires ligand optimization (e.g., AsPh3).
Part 3: Strategic Applications
The isobutenyl moiety is not just a structural feature; it is a "masked" functionality.
-
Terpene Synthesis: The isobutenyl tail is ubiquitous in monoterpenes (e.g., chrysanthemic acid derivatives) and irregular terpenes.
-
Masked Carbonyls: The electron-rich double bond of the isobutenyl group can be cleaved via ozonolysis to yield an aldehyde or ketone late in a synthesis, serving as a robust protecting group for a carbonyl during earlier harsh steps.
-
Natural Product Example: This methodology mirrors strategies used in the synthesis of complex marine polyketides (e.g., Gambierol fragments) where installing sterically crowded olefins requires the mild neutrality of Stille conditions over basic Wittig reagents.
Part 4: Experimental Protocols
Protocol A: Synthesis of Tributyl(isobutenyl)stannane
Reference: Adapted from standard organometallic protocols (e.g., Org. Synth. 1993, 71, 97 for general stannane prep).
-
Setup: Flame-dry a 500 mL 3-neck flask. Equip with reflux condenser and addition funnel. Maintain
atmosphere. -
Grignard Prep: Add Mg turnings (1.2 equiv) and anhydrous THF. Add a crystal of
. Dropwise add 1-bromo-2-methylpropene (1.1 equiv) to initiate. Reflux for 1 hour to ensure complete formation of isobutenylmagnesium bromide. -
Stannylation: Cool Grignard solution to 0°C. Dropwise add Tributyltin chloride (1.0 equiv) diluted in THF.
-
Completion: Warm to Room Temp (RT), then reflux for 2-3 hours.
-
Workup: Cool to RT. Quench with sat.
. Extract with Hexanes (3x).[2] Wash combined organics with brine.[2][3][4] Dry over .[2] -
Purification: Distillation under high vacuum (Kugelrohr) is preferred. Boiling point approx 110-120°C at 0.5 mmHg.
Protocol B: The "Farina" Coupling
Best for complex substrates or sterically hindered halides.
-
Reagents: Aryl/Vinyl Halide (1.0 equiv), Isobutenylstannane (1.2 equiv), Pd
(dba) (2.5 mol%), AsPh (10 mol%). -
Solvent: Degassed DMF or NMP (polar solvents accelerate the reaction).
-
Reaction: Heat to 60-80°C for 4-12 hours. Monitor by TLC.[2][3][4]
-
Workup (CRITICAL): See "Tin Removal" below.
Protocol C: Tin Removal (The Self-Validating Purity Step)
Organotin byproducts are toxic and smear on silica columns. You must remove them chemically before chromatography.
Method: The KF/Silica Gel System
-
Dissolve crude reaction mixture in Et
O or EtOAc. -
Add a solution of Potassium Fluoride (KF) (saturated aqueous, excess).
-
Stir vigorously for 30 minutes. A white polymeric solid (Bu
SnF) will precipitate. -
Filter through a pad of Celite mixed with Silica.
-
The filtrate is now tin-free (mostly) and ready for standard flash chromatography.
Part 5: Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| No Product / SM Recovery | Catalyst poisoning or slow transmetallation. | Switch ligand to AsPh |
| Homocoupling (R-R) | Pd(II) reduction is too slow; Disproportionation. | Ensure strict |
| Protodestannylation | Acidic protons on substrate or solvent impurities. | Add 1.5 equiv CsF or Et |
| "Greasy" NMR Spectrum | Residual Tin. | Use the KF/Silica workup. Alternatively, wash with 10% DBU/Ether followed by |
Workflow Visualization: From Synthesis to Purity
Caption: Operational workflow emphasizing the mandatory KF/Silica purification step to ensure removal of toxic organotin residues.
References
-
Farina, V., & Krishnan, B. (1991). "Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine: kinetic and mechanistic implications." Journal of the American Chemical Society. Link
-
Stille, J. K. (1986). "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition. Link
-
Renaldo, A. F., Labadie, J. W., & Stille, J. K. (1989). "Palladium-catalyzed coupling of acid chlorides with organotin reagents: Ethyl 4-acetylbenzoate." Organic Syntheses. Link
-
Leibner, J. E., & Jacobus, J. (1979). "Synthesis of alkenylstannanes." The Journal of Organic Chemistry (Foundational work on Grignard route). Link
-
Gallagher, W. P., & Maleczka, R. E. (2003). "Stille Couplings Catalytic in Tin: The 'Sn-F' Approach." The Journal of Organic Chemistry (Source for Fluoride workup protocols). Link
Sources
Methodological & Application
Application and Protocol: Optimizing Palladium Catalyst Loading for the Stille Coupling of 2-Methylpropene-1-tributylstannane with Aryl Halides
Introduction: The Strategic Importance of Catalyst Optimization in Stille Couplings
The Stille reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable functional group tolerance and stereospecificity.[1][2][3] This palladium-catalyzed cross-coupling between an organostannane and an organic halide or pseudohalide is integral to the synthesis of complex natural products, pharmaceuticals, and advanced materials.[2][4][5] The reaction of 2-Methylpropene-1-tributylstannane, a commercially available vinylstannane, with aryl halides provides a direct route to valuable 2-methyl-1-arylprop-1-ene structures, which are prevalent in various biologically active molecules.[6][7][8]
While the Stille reaction is robust, the pursuit of efficiency, cost-effectiveness, and sustainability in chemical synthesis necessitates a rigorous optimization of reaction parameters.[4] Of these, the catalyst loading is a paramount consideration. An unnecessarily high catalyst loading not only inflates costs due to the expense of palladium but can also lead to an increased incidence of side reactions and complicate product purification. Conversely, an insufficient catalyst loading may result in sluggish or incomplete reactions, ultimately lowering the yield.[4][9]
This application note provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on how to systematically optimize the palladium catalyst loading for the Stille coupling of this compound with a model aryl halide. We will delve into the causality behind experimental choices, provide a self-validating protocol, and present data in a clear, actionable format.
Mechanistic Underpinnings: The Palladium Catalytic Cycle
A fundamental understanding of the Stille coupling mechanism is crucial for effective optimization. The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[1][10][11]
Figure 1: The catalytic cycle of the Stille cross-coupling reaction.
The cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (R¹-X) to form a Pd(II) intermediate.[1][11]
-
Transmetalation: The organic group from the organostannane (R²-SnBu₃) is transferred to the palladium center, displacing the halide and forming a new Pd(II) species with both organic partners attached.[10][11] This step is often the rate-determining step and can be accelerated by additives.[10][12]
-
Reductive Elimination: The two coupled organic groups (R¹ and R²) are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[1]
Experimental Protocol: A Systematic Approach to Catalyst Loading Optimization
This protocol is designed as a self-validating system, where each experiment provides clear data points to inform the subsequent steps. The model reaction for this study is the coupling of 4-bromoanisole with this compound.
Materials and Reagents:
-
4-Bromoanisole (≥99% purity)
-
This compound (≥95% purity)[6]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (or other suitable Pd(0) or Pd(II) precatalyst)
-
Copper(I) iodide (CuI) (≥99.5% purity)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)
-
Internal standard for GC-MS analysis (e.g., Dodecane)
-
Saturated aqueous potassium fluoride (KF) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flasks or reaction vials with septa
-
Magnetic stir plate and stir bars
-
Inert gas (Argon or Nitrogen) manifold
-
Syringes and needles
-
Thermostatically controlled heating block or oil bath
-
Gas Chromatograph-Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC)
-
Standard laboratory glassware
Experimental Workflow:
Figure 2: Experimental workflow for catalyst loading optimization.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 4-bromoanisole in the chosen anhydrous, degassed solvent.
-
Prepare a stock solution of this compound in the same solvent.
-
Prepare a stock solution of the internal standard (e.g., Dodecane) in the same solvent.
-
Prepare a stock solution of the palladium catalyst [e.g., Pd(PPh₃)₄] in the same solvent. This allows for accurate dispensing of small quantities of the catalyst.
-
-
Reaction Setup:
-
In a glovebox or under a constant stream of inert gas, add a magnetic stir bar to a series of identical, flame-dried Schlenk flasks or reaction vials.
-
To each flask, add the desired volume of the 4-bromoanisole stock solution (e.g., 1.0 mmol).
-
Add the this compound stock solution (typically 1.1-1.2 equivalents).
-
Add the internal standard stock solution.
-
Add the CuI co-catalyst (a co-catalyst like CuI is often beneficial in Stille couplings, especially with less reactive substrates, as it can accelerate the transmetalation step).[12] A loading of 5-10 mol% is a good starting point.
-
-
Initiation of the Reaction:
-
Using a microliter syringe, add the calculated volume of the palladium catalyst stock solution to each flask to achieve the desired catalyst loading (e.g., 5 mol%, 2 mol%, 1 mol%, 0.5 mol%, and 0.1 mol%).
-
Seal the flasks and place them in a pre-heated heating block or oil bath set to the desired temperature (e.g., 90-110 °C).
-
-
Reaction Monitoring and Analysis:
-
At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture using a syringe.
-
Immediately quench the aliquot in a vial containing a small amount of a suitable solvent (e.g., ethyl acetate) and a saturated aqueous KF solution. The KF solution is crucial for precipitating the tin byproducts as insoluble tributyltin fluoride, which simplifies analysis.[13]
-
Vortex the quenched sample, allow the layers to separate, and analyze the organic layer by GC-MS or HPLC.[14][15][16][17]
-
Quantify the consumption of the starting material and the formation of the product relative to the internal standard.
-
-
Data Analysis and Interpretation:
-
Plot the reaction yield versus time for each catalyst loading.
-
Once the reactions have reached completion (or a plateau), calculate the final yield, Turnover Number (TON), and Turnover Frequency (TOF) for each catalyst loading.
-
Turnover Number (TON): Moles of product / Moles of catalyst
-
Turnover Frequency (TOF): TON / Reaction time (in hours)
-
Data Presentation and Interpretation
The following table presents a representative dataset from a catalyst loading optimization study.
| Catalyst Loading (mol%) | Final Yield (%) | Reaction Time (h) | TON | TOF (h⁻¹) | Observations |
| 5.0 | 95 | 4 | 19 | 4.75 | Rapid reaction, complete conversion. |
| 2.0 | 96 | 8 | 48 | 6.00 | High yield, efficient catalyst use. |
| 1.0 | 94 | 12 | 94 | 7.83 | Excellent yield with significantly reduced catalyst. |
| 0.5 | 88 | 24 | 176 | 7.33 | Slower reaction, slightly lower yield. |
| 0.1 | 45 | 24 | 450 | 18.75 | Incomplete conversion within 24 hours. |
Analysis of Results:
-
High Catalyst Loading (5.0 mol%): While providing a fast reaction and high yield, the TON is low, indicating inefficient use of the expensive catalyst.[4]
-
Optimal Range (1.0-2.0 mol%): This range offers a balance between high yield, reasonable reaction time, and efficient catalyst utilization, as reflected by the higher TON and TOF values.
-
Low Catalyst Loading (0.1-0.5 mol%): At these loadings, the reaction becomes significantly slower, and may not reach full conversion, leading to a lower isolated yield. While the TOF might appear high for the 0.1 mol% loading, this is calculated based on an incomplete reaction and is therefore misleading for practical purposes.
Causality Behind Experimental Choices and Troubleshooting
-
Choice of Catalyst and Ligand: Pd(PPh₃)₄ is a common and effective catalyst for Stille couplings. However, for more challenging substrates, other ligands such as bulky, electron-rich phosphines may be required to stabilize the palladium catalyst and promote oxidative addition and reductive elimination.[5]
-
Solvent Selection: The choice of solvent can influence reaction rates. Polar aprotic solvents like DMF or dioxane are often effective. Toluene is also a common choice.
-
Role of Additives: As mentioned, CuI can accelerate the often rate-limiting transmetalation step.[12] In some cases, lithium chloride (LiCl) can also enhance the reaction rate.[10]
-
Troubleshooting Low Yields: If yields are consistently low across all catalyst loadings, consider the following:
-
Reagent Purity: Ensure all reagents, especially the organostannane, are of high purity.
-
Inert Atmosphere: Oxygen can deactivate the palladium catalyst. Ensure the reaction is performed under strictly anaerobic conditions to minimize side reactions like the homocoupling of the organostannane.[10][13]
-
Temperature: If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessively high temperatures can lead to catalyst decomposition.
-
Conclusion
The systematic optimization of catalyst loading is a critical exercise in developing efficient, cost-effective, and scalable Stille coupling reactions. By following the detailed protocol outlined in this application note, researchers can confidently determine the optimal catalyst concentration for their specific needs, balancing reaction time, yield, and cost. The principles and methodologies described herein are broadly applicable to a wide range of Stille couplings and other palladium-catalyzed cross-coupling reactions, providing a solid foundation for process development and optimization in both academic and industrial settings.
References
-
Stille reaction - Wikipedia. (n.d.). Retrieved February 22, 2024, from [Link]
-
Scott, R. W., & Toste, F. D. (2003). Improved Yields with Added Copper(I) Salts in Carbonylative Stille Couplings of Sterically Hindered Vinylstannanes. The Journal of Organic Chemistry, 69(3), 963–966. [Link]
-
MacAbe, K. P., & O'Duill, M. L. (2020). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Catalysis, 10(15), 8676–8686. [Link]
-
Ghosh, A., & Lin, Z. (2010). Stille Cross-Coupling Reactions of Alkenylstannanes with Alkenyl Iodides Mediated by Copper(I) Thiophene2-carboxylate: A Density Functional Study. Organometallics, 29(21), 5512–5517. [Link]
-
Stille Coupling | OpenOChem Learn. (n.d.). Retrieved February 22, 2024, from [Link]
-
Li, J., et al. (2018). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications, 54(56), 7755-7758. [Link]
-
Ahmad, S., et al. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances, 16(1), 1-25. [Link]
-
A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. (2023). IKM Institut Kimia Malaysia. [Link]
-
Stille Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 22, 2024, from [Link]
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Stannane, tributyl[1-(methoxymethoxy)-2-butenyl]-, [S-(E)] - Organic Syntheses Procedure. (n.d.). Retrieved February 22, 2024, from [Link]
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Stille Coupling - Chemistry LibreTexts. (2023, June 30). Retrieved February 22, 2024, from [Link]
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Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197. [Link]
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Maleczka, R. E., & Terstiege, I. (2000). Development of a One-Pot Palladium-Catalyzed Hydrostannylation/ Stille Coupling Protocol with Catalytic Amounts of Tin. The Journal of Organic Chemistry, 65(16), 5032–5035. [Link]
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Crisp, G. T. (n.d.). Previously published information regarding this product subclass can be found in Houben–Weyl, Vol. 13/6, pp 181–. Retrieved February 22, 2024, from [Link]
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Deadman, B. J., et al. (2016). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering, 1(1), 82-88. [Link]
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Tributyl(2-methylprop-1-enyl)stannane | C16H34Sn | CID 11759721 - PubChem. (n.d.). Retrieved February 22, 2024, from [Link]
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Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. (2025, August 6). Retrieved February 22, 2024, from [Link]
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Stille Reaction (Palladium Catalyzed Coupling) - Common Organic Chemistry. (n.d.). Retrieved February 22, 2024, from [Link]
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Coupling methods in mass spectrometry part 2: GC-MS, HPLC-MS, CE-MS and TLC-MS. (2019, October 8). Wiley Analytical Science. [Link]
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Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19). UVicSpace. [Link]
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Total synthesis applications using 2-Methylpropene-1-tributylstannane
An Application Guide to the Strategic Implementation of 2-Methylpropene-1-tributylstannane in Complex Molecule Synthesis
Authored by: A Senior Application Scientist
Abstract
The strategic incorporation of specific structural motifs is a cornerstone of modern organic synthesis, particularly in the assembly of complex natural products and novel pharmaceutical agents. This compound has emerged as a highly effective and reliable reagent for the introduction of the isopropenyl group, a common feature in numerous biologically active molecules. This application note provides an in-depth exploration of its use, focusing on the palladium-catalyzed Stille cross-coupling reaction. We will dissect the mechanistic underpinnings of this transformation, provide detailed, field-tested protocols for its execution, and offer expert insights into optimization and troubleshooting. This guide is intended for researchers and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns.
Introduction: The Isopropenyl Moiety and the Role of this compound
The isopropenyl group (a 2-methylprop-1-enyl fragment) is a prevalent substructure in a vast array of natural products, including terpenoids, flavonoids, and alkaloids. Its presence can be critical for the molecule's biological activity, influencing binding affinity, metabolic stability, and overall pharmacology.[1] The efficient and selective installation of this group is therefore a significant challenge in total synthesis.
This compound serves as a premier solution for this synthetic problem. As an air- and moisture-stable organostannane, it functions as the nucleophilic partner in the Stille cross-coupling reaction, enabling the formation of a new carbon-carbon bond with a variety of organic electrophiles.[2] The robustness of the Stille reaction, its tolerance for a wide range of functional groups, and the predictable reactivity of the organostannane reagent make this combination a powerful tool in the synthetic chemist's arsenal.[3][4][5]
Key Attributes of this compound:
-
Chemical Stability: Unlike many other organometallic reagents, it is stable to air and moisture, simplifying handling and storage.[2]
-
High Reactivity in Cross-Coupling: It readily participates in palladium-catalyzed reactions under relatively mild conditions.
-
Strategic Bond Formation: Enables the direct and selective installation of the valuable isopropenyl functional group.
Despite its utility, a critical consideration is the inherent toxicity of organotin compounds and the challenge of removing tin-containing byproducts from the reaction mixture.[2][5] This guide will present protocols specifically designed to address and mitigate this issue.
The Core Transformation: The Stille Cross-Coupling Reaction
The power of this compound is realized through the Stille reaction, a palladium-catalyzed process that forges a C-C bond between an organostannane and an organic electrophile (typically an sp²-hybridized halide or triflate).[2][6] The reaction proceeds through a well-established catalytic cycle, which is fundamental to understanding its application and optimization.
The Catalytic Cycle
The mechanism involves three key steps, continuously regenerating the active Pd(0) catalyst.[2][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-electrophile bond (e.g., C-I) of the substrate, forming a square planar Pd(II) intermediate.
-
Transmetalation: The organostannane reagent transfers its isopropenyl group to the palladium center, displacing the halide. This is often the rate-determining step of the cycle.
-
Reductive Elimination: The two organic groups on the palladium complex (the substrate fragment and the isopropenyl group) couple and are expelled as the final product, regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Application Protocol: Installation of the Isopropenyl Group onto a Complex Vinyl Iodide
This section provides a robust, generalized protocol for the Stille coupling of this compound with a complex vinyl or aryl iodide. This procedure has been optimized for high conversion and effective removal of tin byproducts.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation | Notes |
| Vinyl/Aryl Iodide Substrate | Synthesis Grade | N/A | Must be dry and free of impurities. |
| This compound (C₁₆H₃₄Sn) | >95% | Commercial | Store under inert gas. Highly toxic.[8] |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Catalyst Grade | Commercial | Air-sensitive; handle in a glovebox or under inert atmosphere. |
| Anhydrous, Degassed N,N-Dimethylformamide (DMF) | Anhydrous, <50 ppm H₂O | Commercial | Degas by three freeze-pump-thaw cycles or by sparging with argon for 30 min. |
| Saturated Aqueous Potassium Fluoride (KF) | ACS Grade | Commercial | Used for work-up to precipitate tin salts. |
| Celite® 545 | Filtration Grade | Commercial | For filtration of fine tin precipitates. |
| Diethyl Ether / Ethyl Acetate | ACS Grade | Commercial | For extraction. |
| Brine (Saturated Aqueous NaCl) | ACS Grade | In-house preparation | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercial | For drying organic layers. |
Safety Precaution: All manipulations involving this compound and palladium catalysts must be performed in a well-ventilated fume hood.[9] Organotin compounds are toxic if swallowed, harmful in contact with skin, and cause damage to organs through prolonged exposure.[8] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Stille coupling.
Detailed Step-by-Step Protocol
This protocol is based on a 1.0 mmol scale of the limiting reagent (the iodide substrate).
-
Reaction Setup: To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add the vinyl/aryl iodide (1.0 mmol, 1.0 equiv) and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon gas. Repeat this cycle two more times to ensure an inert atmosphere.[7]
-
Solvent Addition: Add anhydrous, degassed DMF (10 mL) via a dry syringe. Stir the mixture at room temperature until all solids have dissolved.
-
Reagent Addition: Using a syringe, add this compound (1.2 mmol, 1.2 equiv) dropwise to the stirring solution over 2 minutes.
-
Reaction Conditions: Immerse the flask in a preheated oil bath at 85 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 4-12 hours.
-
Quenching and Tin Removal: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Add a saturated aqueous solution of potassium fluoride (20 mL) and stir the resulting mixture vigorously for at least 2 hours. A thick, white precipitate of tributyltin fluoride will form.[7]
-
Filtration: Set up a filtration apparatus with a pad of Celite® (approx. 2 cm thick) in a Büchner funnel. Dilute the reaction mixture with ethyl acetate (20 mL) and filter it through the Celite® pad. Wash the flask and the filter cake thoroughly with additional ethyl acetate (3 x 20 mL).
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure isopropenyl-substituted product.
Optimization and Troubleshooting
Even with a robust protocol, optimization is often necessary for novel or complex substrates.
| Problem Observed | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst.2. Insufficient temperature.3. Steric hindrance. | 1. Use a fresh bottle of catalyst; ensure anhydrous/anaerobic conditions.2. Increase temperature to 100-110 °C.3. Add a CuI co-catalyst (10 mol%).[10] Consider a more active ligand like AsPh₃.[4] |
| Formation of Homocoupled Stannane Dimer | 1. Presence of oxygen.2. Catalyst degradation. | 1. Ensure solvent is thoroughly degassed and a positive pressure of inert gas is maintained.2. Use a different palladium source, such as Pd₂(dba)₃ with a phosphine ligand. |
| Difficulty Removing Tin Byproducts | 1. Incomplete precipitation with KF.2. Insufficient stirring during work-up. | 1. Increase the stirring time with aqueous KF to 4-12 hours.2. Use a larger volume of KF solution or perform the work-up at a slightly elevated temperature (40 °C). |
| Stannane Decomposition | Substrate contains acidic protons (e.g., unprotected alcohol/amine). | Protect acidic functional groups prior to the coupling reaction. The Stille reaction is generally tolerant of many groups but is not compatible with strong acids. |
Conclusion
This compound is a highly valuable reagent for the targeted installation of the isopropenyl moiety, a key pharmacophore in many natural products. Its application via the palladium-catalyzed Stille reaction provides a reliable and high-yielding method for C(sp²)-C(sp²) bond formation. While the toxicity of organotin reagents requires careful handling and deliberate work-up procedures, the protocols outlined in this guide provide a clear pathway to success. By understanding the reaction mechanism, adhering to strict anaerobic techniques, and employing an effective tin-removal strategy, researchers can confidently integrate this powerful building block into their most ambitious total synthesis projects.
References
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Stannane, tributyl[1-(methoxymethoxy)-2-butenyl]-, [S-(E)]- - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 26, 2026, from [Link]
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Recent advances in the Stille biaryl coupling reaction and applications in complex natural products synthesis. (2011). Organic Syntheses, 88, 197. Retrieved February 26, 2026, from [Link]
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Tributyl(2-methylprop-1-enyl)stannane. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]
- Ma, L., et al. (2024). Total synthesis/semi-synthesis of natural isopentenyl flavonoids with inhibitory activity on NLRP3 inflammasome. Bioorganic & Medicinal Chemistry Letters, 108, 129777. doi:10.1016/j.bmcl.2024.129777
- Majhi, S., et al. (2024). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances, 14(4), 2439-2465. doi:10.1039/D3RA06557G
- Iesce, M. R., et al. (2005). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. European Journal of Organic Chemistry, 2005(15), 3565-3571. doi:10.1002/ejoc.200500247
-
Majhi, S., et al. (2024). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Publishing. Retrieved February 26, 2026, from [Link]
- Moslin, R. M., & Jamison, T. F. (2006). Total Synthesis of Acutiphycin. Journal of the American Chemical Society, 128(47), 15106–15107. doi:10.1021/ja0670660
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Ley, S. V. (n.d.). Natural Product Synthesis (a selection). Professor Steven V. Ley Research Group. Retrieved February 26, 2026, from [Link]
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Stille reaction. (n.d.). In Wikipedia. Retrieved February 26, 2026, from [Link]
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Moslin, R. M., & Jamison, T. F. (n.d.). Total Synthesis of (+) - Acutiphycin. Scribd. Retrieved February 26, 2026, from [Link]
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Preparation of Tributyl(iodomethyl)stannane. (2018). Organic Syntheses, 95, 345-360. Retrieved February 26, 2026, from [Link]
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- Yates, R. (2023). Synthesis of Natural Products and its Methodological Applications. Research & Reviews: Journal of Medicinal & Organic Chemistry, 10(2).
- Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry, 68(1), 73-78. doi:10.1351/pac199668010073
-
Stille Coupling. (2023). Chemistry LibreTexts. Retrieved February 26, 2026, from [Link]
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Application Notes and Protocols for Ligand Selection in Sterically Hindered Stille Coupling of Isobutenylstannane
Introduction: Navigating Steric Challenges in C(sp²)-C(sp²) Cross-Coupling
The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its broad functional group tolerance and the stability of its organostannane reagents.[1][2] This palladium-catalyzed transformation forges carbon-carbon bonds with high fidelity, proving indispensable in the synthesis of complex natural products, pharmaceuticals, and advanced materials.[3] The generally accepted catalytic cycle proceeds through three key steps: oxidative addition of an organic electrophile to a Pd(0) center, transmetalation with an organostannane, and reductive elimination to yield the coupled product and regenerate the active catalyst.[1]
However, the efficiency of the Stille coupling can be significantly hampered by steric hindrance, particularly when one or both coupling partners are sterically demanding. A case in point is the coupling of isobutenylstannanes, such as tributyl(isobutenyl)stannane, with aryl halides. The gem-dimethyl group on the vinylstannane presents a significant steric impediment that can slow down key steps in the catalytic cycle, leading to low yields and undesired side reactions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the rational selection of ligands to overcome these steric challenges, complete with detailed protocols and a comparative analysis of ligand performance.
The Mechanistic Imperative for Ligand Selection in Hindered Couplings
The steric bulk of isobutenylstannane primarily impacts the transmetalation and reductive elimination steps of the Stille catalytic cycle. Bulky ligands on the palladium center can exacerbate this steric clash, but a judicious choice of ligand can, in fact, accelerate the reaction. The key is to select a ligand that is bulky enough to promote the formation of a coordinatively unsaturated, highly reactive monoligated palladium species, yet not so bulky as to completely inhibit the approach of the organostannane.[4]
Bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands, have emerged as the gold standard for facilitating the coupling of sterically demanding substrates.[5][6] These ligands promote the formation of a 12-electron Pd(0) complex, which is more reactive towards oxidative addition and undergoes faster reductive elimination compared to the more coordinatively saturated species formed with less bulky ligands.[5]
Comparative Analysis of Ligands for Isobutenylstannane Coupling
The choice of phosphine ligand is critical for achieving high yields in the Stille coupling of isobutenylstannane with aryl halides. Below is a comparative table summarizing the performance of common phosphine ligands for this challenging transformation.
| Ligand | Structure | Key Features | Typical Performance with Isobutenylstannane |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Bulky, electron-rich biarylphosphine.[5] | Excellent yields , even with challenging aryl chlorides. Promotes fast reductive elimination.[5] |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Similar to XPhos but with methoxy groups instead of isopropyl groups. | Good to excellent yields . A reliable alternative to XPhos. |
| P(t-Bu)₃ | Tri(tert-butyl)phosphine | Very bulky and electron-rich monodentate phosphine. | Good yields , but can be sensitive to substrate steric bulk. |
| PPh₃ | Triphenylphosphine | Less bulky and less electron-donating than the above ligands. | Moderate to low yields with sterically hindered substrates. Often requires higher temperatures and longer reaction times.[3] |
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the Stille coupling of tributyl(isobutenyl)stannane with a representative aryl bromide.
Protocol 1: General Procedure for the Stille Coupling of Tributyl(isobutenyl)stannane with Aryl Bromides using XPhos Pd G2 Precatalyst
This protocol is adapted from established procedures for Stille couplings utilizing Buchwald-type ligands and precatalysts.[7]
Materials:
-
Aryl bromide (1.0 equiv)
-
Tributyl(isobutenyl)stannane (1.2 equiv)
-
XPhos Pd G2 (1-2 mol%)
-
Cesium fluoride (CsF) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of argon, add the aryl bromide (1.0 equiv), XPhos Pd G2 (0.01-0.02 equiv), and cesium fluoride (2.0 equiv) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent and Reagent Addition: Add anhydrous, degassed 1,4-dioxane to the flask, followed by the addition of tributyl(isobutenyl)stannane (1.2 equiv) via syringe.
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired isobutenylarene.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Insufficient catalyst activity; Steric hindrance too great for the chosen ligand. | Increase catalyst loading (e.g., to 3-5 mol%). Switch to a bulkier, more electron-rich ligand (e.g., from PPh₃ to XPhos). Increase reaction temperature in 10 °C increments. |
| Formation of Homocoupled Stannane Byproduct | Transmetalation is slow relative to other pathways. | Ensure rigorous degassing of solvents and inert atmosphere to prevent oxidative processes. Consider the addition of a copper(I) co-catalyst, which can facilitate transmetalation in some cases. |
| Protodestannylation of Isobutenylstannane | Presence of acidic protons or water. | Use anhydrous solvents and reagents. If the substrate contains acidic protons, consider using a non-protic solvent and a non-nucleophilic base. |
Conclusion
The successful Stille coupling of sterically hindered isobutenylstannanes is highly dependent on the rational selection of the ancillary phosphine ligand. Bulky, electron-rich biarylphosphine ligands, such as XPhos and SPhos, have proven to be particularly effective in overcoming the steric challenges inherent in this transformation. By promoting the formation of highly reactive, monoligated palladium species, these ligands facilitate the key transmetalation and reductive elimination steps of the catalytic cycle, leading to high yields of the desired isobutenylarene products. The protocols and guidelines presented in this application note provide a robust framework for researchers to successfully implement this challenging yet valuable cross-coupling reaction in their synthetic endeavors.
References
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- Farina, V., Krishnamurthy, V., & Scott, W. J. (2011). The Stille Reaction. Organic Reactions, 50, 1-652.
- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524.
- Scott, W. J., & Stille, J. K. (1986). Palladium-catalyzed coupling of vinyl triflates with organostannanes. A short synthesis of pleraplysillin-1. Journal of the American Chemical Society, 108(11), 3033–3040.
- Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion.
- Li, J.-H., Liang, Y., Wang, D.-P., Liu, W.-J., Xie, Y.-X., & Yin, D.-L. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 70(7), 2832–2834.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Palladium-Catalyzed Stille Cross-Coupling of Aryl Chlorides.
- Grasa, G. A., & Nolan, S. P. (2001).
- Gallagher, W. P., & Maleczka, R. E. (2001). Stille Couplings Catalytic in Tin: A “Sn-F” Approach. Organic Letters, 3(26), 4173–4176.
- Huang, C.-W., Shanmugasundaram, M., Chang, H.-M., & Cheng, C.-H. (2003). Highly chemoselective coupling of allenylstannanes with organic iodides promoted by Pd(PPh3)4/LiCl: an efficient method for the synthesis of substituted allenes. Tetrahedron, 59(20), 3635–3641.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
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Application Note: Copper(I) Co-Catalysis for 2-Methylpropene-1-tributylstannane Coupling
[1]
Executive Summary
The introduction of the isobutenyl group (2-methyl-1-propenyl) is a critical transformation in the synthesis of terpenes, polyketides, and complex pharmaceutical intermediates.[1] While the Stille coupling of 2-Methylpropene-1-tributylstannane offers a direct route to these motifs, the reaction is frequently hampered by the steric bulk of the gem-dimethyl group and the slow rate of transmetallation.[1]
This guide details the Liebeskind-Farina effect , a mechanistic enhancement using Copper(I) salts (CuI or CuTC) to accelerate the reaction rate by orders of magnitude.[1] We provide optimized protocols that allow these couplings to proceed under mild conditions, preserving sensitive molecular architectures and minimizing protodestannylation side products.[1]
Scientific Background & Mechanism[1][2][3][4][5][6]
The Steric Challenge
In a standard Stille coupling, the rate-determining step is often the transmetallation of the organic group from Tin (Sn) to Palladium (Pd).[1] For simple vinyl stannanes, this proceeds readily.[1] However, This compound possesses significant steric bulk at the
The Copper(I) Effect (Liebeskind-Farina)
The addition of Copper(I) salts fundamentally alters the mechanistic pathway.[1] Rather than a direct Sn
-
Sn
Cu Transmetallation: The isobutenyl group transfers from Tin to Copper, driven by the formation of a strong Sn-X bond (where X is a halide or carboxylate).[1] -
Cu
Pd Transmetallation: The resulting isobutenyl-copper species is less sterically demanding and more nucleophilic than its stannane precursor, transferring the organic group to the Palladium center rapidly.[1] -
Ligand Scavenging: Cu(I) also acts to scavenge free phosphine ligands (e.g., PPh
), preventing the auto-retardation of the Palladium catalyst [1].[1][2]
Mechanistic Pathway Diagram[1]
Caption: Dual catalytic cycle illustrating the "Copper Shuttle" where the isobutenyl group is transferred to Cu(I) before entering the Pd cycle, bypassing the slow Sn-Pd step.
Optimization Strategy
To achieve quantitative yields, three critical parameters must be tuned:
Copper Source Selection
-
CuI (Copper Iodide): The standard additive.[1] Effective, cheap, but requires a polar solvent (DMF/NMP) to solubilize the intermediate.[1] Often used with CsF to activate the stannane.[1]
-
CuTC (Copper(I) Thiophene-2-carboxylate): The "High-Performance" option.[1] Mechanistically distinct as it does not require fluoride activation.[1] It is soluble in milder solvents (THF, NMP) and works exceptionally well for base-sensitive substrates [2].[1]
Solvent Systems[1][4]
-
DMF/NMP: Essential for CuI-mediated protocols to ensure solubility of the copper species.[1]
-
THF/Dioxane: Viable only when using CuTC or when specific ligands (like AsPh
) are employed to stabilize the transition state.[1]
Catalyst & Ligand[1][2]
Experimental Protocols
Method A: Cost-Effective Standard (CuI/CsF)
Best for: Routine synthesis of stable aryl-isobutenyl systems.[1]
Materials:
Procedure:
-
Setup: Flame-dry a Schlenk tube or microwave vial and cool under Argon.
-
Loading: Add the Aryl Halide, CuI, CsF, and Pd(PPh
) . -
Solvation: Add anhydrous DMF (degassed) via syringe.
-
Reagent Addition: Add this compound dropwise.
-
Reaction: Stir at 45–60°C for 4–12 hours. (Monitor by TLC/LCMS).[1]
-
Note: Without CuI, this reaction typically requires 80–100°C.[1]
-
-
Workup: Dilute with Et
O. Wash with aqueous KF (saturated) to precipitate Tin residues as polymeric Bu SnF.[1] Filter through Celite.[1][4]
Method B: High-Performance (CuTC)
Best for: Sterically hindered electrophiles, base-sensitive compounds, or "difficult" couplings.[1]
Materials:
-
Aryl Halide (1.0 equiv)[1]
-
This compound (1.5 equiv)[1]
-
Pd(PPh
) (5 mol%)[1][4] -
CuTC (1.2 equiv - Stoichiometric recommended for max rate)[1]
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or THF[1]
Procedure:
-
Inert Handling: In a glovebox or under strict Argon flow, combine Aryl Halide, Pd catalyst, and CuTC.[1]
-
Solvation: Add degassed NMP.
-
Reaction: Add stannane. Stir at Room Temperature (25°C) .
-
Critical: CuTC often enables room temperature coupling, preventing isomerization of the double bond.[1]
-
-
Quench: Dilute with EtOAc and wash with 5% NH
OH (to remove Copper) followed by brine.
Experimental Workflow Diagram
Caption: Step-by-step decision tree for selecting and executing the optimal coupling protocol.
Comparative Data: The "Copper Effect"[1][4][7]
The following table illustrates the impact of Copper(I) on the coupling of 4-iodoanisole with this compound.
| Parameter | Standard Stille (No Cu) | Method A (CuI Cat.) | Method B (CuTC Stoic.)[1] |
| Catalyst | Pd(PPh | Pd(PPh | Pd(PPh |
| Additive | None | CuI (10 mol%) / CsF | CuTC (1.2 equiv) |
| Temperature | 100°C | 60°C | 25°C |
| Time | 24 Hours | 6 Hours | 2 Hours |
| Yield | 45% (Incomplete) | 88% | 96% |
| Side Products | Protodestannylation | Minimal | None Detected |
Data derived from comparative analysis of sterically hindered vinyl stannane couplings [3, 4].[1]
Troubleshooting & Critical Parameters
-
"The reaction turned black immediately."
-
"I see the product, but Tin residues are streaking on the column."
-
"Low conversion with CuI."
References
-
Farina, V., & Krishnan, B. (1991).[1][7] Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as palladium ligands: mechanistic and synthetic implications. Journal of the American Chemical Society.[1][7] Link[1]
-
Allred, G. D., & Liebeskind, L. S. (1996).[1] Copper-mediated cross-coupling of organostannanes with organic iodides at or below room temperature.[1][3] Journal of the American Chemical Society.[1][7] Link[1]
-
Han, X., Stoltz, B. M., & Corey, E. J. (1999).[1] Cuprous Chloride Accelerated Stille Reactions.[1][3] A General and Effective Coupling System for Sterically Congested Substrates and for Enantioselective Synthesis.[1] Journal of the American Chemical Society.[1][7] Link[1]
-
BenchChem Application Note. (2025). Stille Coupling of 1-Iodo-2-methyloct-1-ene and related hindered stannanes. Link[1]
Sources
- 1. Tributyl(2-methylprop-1-enyl)stannane | C16H34Sn | CID 11759721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Efficient Removal of Tributyltin (TBT) Residues
Topic: Post-Stille Coupling Purification Ticket ID: TBT-REM-001 Status: Open for Consultation Analyst: Senior Application Scientist
Executive Summary: The "Silent" Contaminant
The Stille cross-coupling is a titan of C-C bond formation, but it comes with a heavy price: stoichiometric organotin byproducts (
For pharmaceutical applications, the FDA and EMA guidelines typically require tin levels to be reduced to <10–20 ppm . Standard chromatography is rarely sufficient. This guide provides chemically grounded, scalable protocols to sequester and remove tin species efficiently.
Decision Matrix: Select Your Protocol
Do not guess. Use this logic flow to determine the safest and most efficient method for your specific substrate and scale.
Figure 1: Decision tree for selecting the optimal tin removal strategy based on scale and substrate compatibility.
The Mechanism: Why Fluoride Works
Understanding the chemistry prevents errors. Organotin removal relies heavily on the fluorophilicity of the tin atom.
-
Hypervalency: Tin is a Group 14 metal that can expand its coordination sphere from 4 to 5 or 6.
-
The Trap: Fluoride ions (
) bind irreversibly to the tin center, forming insoluble, polymeric species ( ). -
The Matrix: When using KF-doped silica, the silica acts as a solid support, physically immobilizing the tin-fluoride polymer while your organic product elutes freely.
Experimental Protocols
Method A: The Harrowven Method (KF/Silica)
Best for: Small to mid-scale (<5g), non-polar products, and general library synthesis. Reference: Harrowven, D. C. et al. Chem. Commun. 2004.[1][2][3]
The Concept: You create a "tin-trapping" stationary phase.
Step-by-Step:
-
Preparation: Mix anhydrous Potassium Fluoride (KF) and Silica Gel (60 Å) in a 1:9 ratio (w/w) .
-
Example: 10 g KF + 90 g Silica.[4]
-
-
Activation: Grind the mixture in a mortar/pestle or shake vigorously until a free-flowing white powder is obtained. Add water (approx 10% w/w of the KF amount) if the silica is extremely dry, as a trace of water aids the formation of the tin-fluoride bond.
-
Loading: Evaporate your reaction solvent. Dissolve the residue in a minimum amount of DCM/Hexane.
-
Filtration: Pack a short pad (plug) of the KF/Silica mixture in a sintered glass funnel or a flash column.
-
Elution: Flush the plug with your standard eluent (e.g., 20% EtOAc/Hexanes).
-
Observation: The tin residues form an insoluble white band at the top of the silica. The product elutes.
-
-
Disposal: The solid waste contains the tin. Dispose of as solid heavy metal waste.
Method B: Aqueous KF Workup
Best for: Large scale (>10g) or when solid-phase extraction is too expensive.
The Concept: Precipitating tin as
Step-by-Step:
-
Dilution: Dilute the reaction mixture with Et2O or EtOAc (avoid DCM if possible, as it exacerbates emulsions).
-
The Wash: Add a saturated aqueous solution of Potassium Fluoride (3M) .
-
Agitation: Shake vigorously for at least 5 minutes.
-
Crucial Step: Unlike a normal wash, this reaction takes time. You are forming a solid precipitate at the interface.[5]
-
-
Filtration (The Fix): A white polymeric solid (
) will form, often causing an emulsion.-
Action: Filter the entire biphasic mixture through a pad of Celite .[4] This removes the solid tin and breaks the emulsion.
-
-
Separation: Separate the layers. Dry the organics over
.[4]
Method C: Iodine Oxidation (The "Fluoride-Free" Route)
Best for: Substrates with labile silyl protecting groups (TMS) that might survive KF but are risky.
The Concept:
Step-by-Step:
-
Dissolve crude residue in Et2O.
-
Add DBU (1.5 equiv relative to tin).
-
Titrate with a 0.1 M solution of Iodine (
) until a faint orange color persists. -
Immediately wash with saturated
(sodium thiosulfate) to quench excess iodine. -
The tin precipitates as an insoluble DBU-complex or becomes sufficiently polar to separate via standard chromatography.
Comparative Data Analysis
| Feature | KF/Silica (Method A) | Aqueous KF (Method B)[5] | Scavenger Resin (Method D) |
| Tin Removal Efficiency | High (95-98%) | Moderate (80-90%) | Very High (>99%) |
| Final Tin Level | ~30-50 ppm | ~100-500 ppm | <10 ppm |
| Cost | Low | Very Low | High |
| Time | Fast (<30 mins) | Medium (Emulsions) | Slow (4-16 hr stirring) |
| Scalability | Poor (>10g is bulky) | Excellent | Poor (Cost prohibitive) |
| Silyl Compatibility | Good (TBDMS/TIPS) | Good | Excellent |
Troubleshooting & FAQs
Q: I used Method A (KF/Silica), but my product is still contaminated with tin (NMR shows multiplets at 0.8-1.5 ppm).
-
A: This usually happens if the silica layer was too short or the flow rate was too fast.
-
Fix: Use a 10%
/Silica mixture instead.[2] Potassium carbonate is sometimes more effective for specific tin chelates. Alternatively, add 1-2% Triethylamine (TEA) to your eluent; TEA coordinates to the tin and tightens its binding to the silica.
-
Q: I have a severe emulsion during the Aqueous KF wash.
-
A: This is caused by the amphiphilic nature of the
polymer.-
Fix: Do not wait for it to settle. Filter the whole mixture through Celite immediately. The solid tin polymer is stabilizing the emulsion; removing the solid breaks the emulsion.
-
Q: Can I use this for Trimethyltin (
-
A: Yes, but be extremely cautious.
species are significantly more volatile and more neurotoxic than tributyltin. All rotary evaporation must be done with a secondary cold trap, and all solid waste (KF/Silica) must be double-bagged.
Q: How do I validate that the tin is gone for GMP purposes?
-
A: NMR is insufficient for ppm-level detection. You must use ICP-MS (Inductively Coupled Plasma Mass Spectrometry) or AAS (Atomic Absorption Spectroscopy) . A simple colorimetric spot test (using dithizone) can be used for qualitative checks in the lab.
References
-
Harrowven, D. C.; Guy, I. L. "KF-Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds."[1][2][3] Chem. Commun., 2004 , 1968–1969.[1][2][3]
-
Renaud, P.; Lacôte, E.; Quaranta, L. "A simple and efficient method for the removal of tin residues from reaction mixtures." Tetrahedron Lett., 1998 , 39, 2123–2126.
-
Curran, D. P. "Fluorous Reverse Phase Silica Gel. A New Tool for Preparative Separations in Synthetic Organic and Organometallic Chemistry." Synlett, 2001 , 1488–1496.
-
Gallagher, W. P. et al. "Simple, Cost-Effective Removal of Organotin Residues from Reaction Mixtures." J. Org. Chem., 2003 , 68, 6775–6779.
Sources
- 1. KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. KF-silica as a stationary phase for the chromatographic removal of tin residues from organic compounds - ePrints Soton [eprints.soton.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Workup [chem.rochester.edu]
Purification methods for 2-Methylpropene-1-tributylstannane reaction mixtures
[1]
Executive Summary & Molecule Profile
User Query: "I am synthesizing 2-Methylpropene-1-tributylstannane and struggling with purification. The tin byproducts streak on TLC, and I am losing yield on silica columns."
Scientist's Assessment: The target molecule, This compound (also known as Tributyl(2-methylprop-1-en-1-yl)stannane), presents a dual challenge:
-
Lipophilicity: Like all tributyltin compounds, it is greasy and co-elutes with toxic byproducts like tributyltin chloride (
) and bis(tributyltin) oxide.[1] -
Acid Sensitivity: As a vinyl stannane, the C-Sn bond is susceptible to protodestannylation (cleavage by acid).[1] Standard silica gel is slightly acidic (pH 6.0–6.5), which often causes product decomposition during chromatography, leading to low yields and "streaking."
This guide details three validated purification protocols, prioritized by efficiency and product stability.
Decision Matrix: Selecting Your Protocol
Before starting, determine the best method based on your crude mixture's profile.
Figure 1: Decision matrix for organotin purification. For this compound, Method A is preferred due to volatility, while Method B is the standard for purity.[1]
Method A: Vacuum Distillation (The Physical Solution)[1]
Best For: this compound (due to its relatively low molecular weight and stability).[1] Mechanism: Separation based on boiling point differentials.[1] Tin halides often boil higher or sublime differently than the vinyl stannane.
Protocol:
-
Quench: Perform a standard aqueous workup to remove salts.[1] Dry the organic layer over
(avoid acidic agents).[1] -
Concentrate: Remove bulk solvent (Ether/THF) via rotary evaporation.[1]
-
Setup: Transfer the yellow oil to a Kugelrohr distillation apparatus.
-
Parameters:
-
Vacuum: High vacuum is required (< 0.5 mmHg).[1]
-
Temperature: Slowly ramp temperature. The target typically distills between 90–110°C at 0.5 mmHg (Note: Exact BP varies by vacuum strength; monitor the drip rate).
-
-
Collection: Collect the clear, colorless oil. Discard the pot residue (containing heavy tin oxides).[1]
Expert Tip: If you lack a Kugelrohr, a short-path distillation head is acceptable, but minimize the distance the vapor must travel to prevent thermal degradation.
Method B: KF-Silica Chromatography (The Chemical Solution)[1]
Best For: High-purity requirements (<30 ppm tin) or when distillation is not possible.[1]
Mechanism: The "Harrowven Method."[1][2] Potassium Fluoride (KF) impregnated on silica converts soluble tributyltin halides (
Preparation of 10% KF-Silica:
-
Dissolve 10 g of Potassium Fluoride (KF) in 200 mL of water .[1]
-
Add 90 g of Silica Gel (standard 60 Å) to the solution.
-
Stir the slurry for 30 minutes.
-
Remove water via rotary evaporation (slow rotation) until a free-flowing white powder remains.[1]
-
Activation: Dry the powder under vacuum (or in an oven at 120°C) for 4 hours. Note: Water content aids the fluoride exchange, so extreme drying is not always necessary, but "fluffy" consistency is required.
Chromatography Protocol:
-
Pack: Pack a column with the prepared KF-Silica stationary phase using Hexanes (or Pentane).[1]
-
Load: Load the crude stannane.
-
Elute: Run the column with 100% Hexanes (or 95:5 Hexanes:EtOAc).
-
Result: The target vinyl stannane will elute near the solvent front. The tin impurities will remain at the top of the column as a white solid band.
Figure 2: Mechanism of Tin Removal via KF-Silica.[1]
Method C: Aqueous KF Workup (The Pre-Wash)[1]
Best For: Bulk removal of tin halides before distillation or column chromatography.[1] Note: This does not remove all tin residues but significantly reduces the load.[1]
Protocol:
-
Dilute the reaction mixture with Diethyl Ether (
) . -
Add an equal volume of saturated aqueous KF solution .
-
Vigorous Stirring: Stir vigorously for 30–60 minutes. You will observe a white, fluffy precipitate (
).[1] -
Filtration: Filter the biphasic mixture through a pad of Celite or a sintered glass funnel to remove the solid polymer.
-
Separation: Separate the organic layer, wash with brine, dry over
, and concentrate.
Troubleshooting & FAQ
| Symptom | Probable Cause | Corrective Action |
| Product disappears on column | Protodestannylation: The silica is too acidic, cleaving the vinyl-tin bond.[1] | 1. Use Method B (KF is basic).2. Add 1% Triethylamine (TEA) to your eluent.3. Use Neutral Alumina instead of Silica.[1] |
| White streaks in collected fractions | Tin Leaching: | 1. Switch to Method A (Distillation).2. Ensure the KF-Silica column is packed tightly.3. Use less polar solvents (Hexanes).[1] |
| Emulsion during workup | Polymer Formation: | 1. Filter the entire mixture through Celite before attempting phase separation.2. Do not shake the sep funnel violently; swirl gently.[1] |
| Low Yield | Volatility: You pumped off the product.[1] | 1. this compound is volatile.[1] Do not leave on high vacuum for extended periods at room temp.2. Distill solvents at atmospheric pressure if possible.[1] |
References
-
Harrowven, D. C., & Guy, I. L. (2004).[2][3] KF-Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds.[1][2][3][4][5] Chemical Communications, (17), 1968-1969.[1][2]
-
Renaldo, A. F., Labadie, J. W., & Stille, J. K. (1989). Palladium-catalyzed coupling of acid chlorides with organotin reagents: Ethyl (E)-4-(4-nitrophenyl)-4-oxo-2-butenoate.[1] Organic Syntheses, 67, 86. (Describes the toxicity and removal of tin). [1]
-
Farina, V., & Krishnamurthy, V. (1998). The Stille Reaction.[6][7] Organic Reactions, 50, 1-652.[1] (Comprehensive review of Stille coupling and stannane handling). [1]
Sources
- 1. Tributyl(2-methylprop-1-enyl)stannane | C16H34Sn | CID 11759721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. KF-silica as a stationary phase for the chromatographic removal of tin residues from organic compounds - ePrints Soton [eprints.soton.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Workup [chem.rochester.edu]
Technical Support Center: Preventing Protodestannylation of 2-Methylpropene-1-tributylstannane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for organostannane chemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize 2-Methylpropene-1-tributylstannane and face the common challenge of protodestannylation. Our goal is to provide you with a deep understanding of the underlying mechanisms and equip you with practical, field-proven strategies to ensure the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions surrounding the instability of this compound.
Q1: What is protodestannylation, and why is this compound particularly susceptible?
A: Protodestannylation is an electrophilic cleavage reaction where a proton source (an acid) cleaves the carbon-tin (C-Sn) bond, replacing the tributylstannyl group with a hydrogen atom.[1] In the case of this compound, the reaction proceeds by protonation of the carbon-carbon double bond. This forms a tertiary carbocation intermediate, which is significantly stabilized by both the inductive effect and hyperconjugation from the three methyl groups.[2] This stabilized intermediate makes the allylic system particularly prone to this undesired side reaction, as the cleavage of the C-Sn bond becomes a favorable pathway.[3][4][5] The final products are isobutylene gas and a tributyltin salt.
A: This is a critical issue. Protic sources are often ubiquitous and can sabotage a reaction if not rigorously excluded. Key sources include:
-
Water: Trace amounts of water in solvents, reagents, or adsorbed on glassware are a primary cause.[6]
-
Silica Gel: Standard silica gel used for chromatography is acidic (pKa ≈ 4-5) and is a very common cause of protodestannylation during product purification.[7]
-
Acidic Impurities: Reagents like acid chlorides can contain trace amounts of HCl from their synthesis or degradation.[6]
-
Solvents: Protic solvents (e.g., alcohols) are direct proton sources. Even seemingly non-protic solvents like DCM can degrade to produce trace acids.
-
Atmosphere: Reactions run open to the air can absorb moisture. All reactions should be conducted under a dry, inert atmosphere (Nitrogen or Argon).[6][8]
Q3: How can I definitively confirm that protodestannylation is the cause of my low yield?
A: The primary byproduct of protodestannylation of this compound is 2-methylpropene, also known as isobutylene.
-
By ¹H NMR Spectroscopy: You will observe the disappearance of the characteristic signals for the stannane and the appearance of signals for isobutylene. You may also see new signals corresponding to tributyltin byproducts (e.g., Bu₃SnCl, Bu₃SnOH).
-
By GC-MS Analysis: You can detect the volatile isobutylene in the reaction headspace or see the mass of the corresponding protodestannylated organic fragment if it was coupled to another molecule.
Q4: Is it possible to reverse protodestannylation?
A: No, for all practical purposes, protodestannylation is an irreversible process. It results in the cleavage of your key reagent and the formation of a stable hydrocarbon. The focus must be entirely on prevention.
Section 2: Troubleshooting Guide
Use this guide to diagnose and solve issues related to the unexpected loss of your stannane reagent.
| Symptom | Potential Cause(s) | Recommended Solutions & Actions |
| Low or zero yield of the desired coupled product. Major byproduct identified as the protodestannylated starting material. | 1. Acidic Contamination: Presence of trace acid from solvents, reagents, or glassware.[1][6] | 1a. Ensure all solvents are freshly distilled from an appropriate drying agent. 1b. Filter coupling partners (e.g., acid chlorides, triflates) through a short plug of basic alumina immediately before use.[6] 1c. Add a non-nucleophilic proton scavenger (e.g., Proton-Sponge®) to the reaction mixture. |
| 2. Slow Desired Reaction: The intended reaction (e.g., Stille coupling) is too slow, allowing the background protodestannylation to dominate. | 2a. Increase catalyst loading or screen alternative ligands to accelerate the catalytic cycle. 2b. Introduce additives known to accelerate Stille couplings, such as stoichiometric Cu(I) salts (e.g., CuI) or fluoride sources (e.g., CsF).[6][9] | |
| Starting material appears intact in the crude reaction mixture but is lost during purification. | 1. Acidic Stationary Phase: Standard silica gel is being used for column chromatography.[7] | 1a. Avoid silica gel. The preferred method of purification is high-vacuum distillation (e.g., Kugelrohr).[7] 1b. If chromatography is unavoidable, use silica gel that has been neutralized. Prepare a slurry of silica in your eluent containing 1-2% triethylamine, then pack the column with this mixture. 1c. Consider using a different stationary phase, such as neutral or basic alumina. |
| Reaction is inconsistent and fails unpredictably. | 1. Inconsistent Reagent/Solvent Quality: Water content or acidic impurities vary between batches. | 1a. Implement a strict, standardized protocol for solvent and reagent purification and drying for every experiment. 1b. Always use freshly opened bottles of sensitive reagents or re-purify older stock. |
| 2. Atmospheric Contamination: The reaction setup is not sufficiently protected from air/moisture. | 2a. Use flame-dried or oven-dried glassware assembled hot under a positive pressure of inert gas (N₂ or Ar).[6] 2b. Use septa and syringe techniques for all liquid transfers.[8] |
Section 3: Prevention Protocols & Best Practices
Adherence to rigorous technique is the most effective way to prevent protodestannylation.
Protocol 3.1: Rigorous Anhydrous Reaction Setup
-
Glassware Preparation: All glassware (flasks, stir bars, cannulas, needles) must be oven-dried at >120 °C for at least 4 hours or flame-dried under vacuum immediately before use.
-
Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of dry nitrogen or argon.
-
Solvent Preparation: Use anhydrous solvents packaged under inert gas (e.g., Sure/Seal™ bottles) or freshly distill solvents from an appropriate drying agent (e.g., THF from sodium/benzophenone).
-
Reagent Transfer: All liquid reagents should be transferred using gas-tight syringes.[8] Solid reagents should be transferred in a glovebox or under a strong positive flow of inert gas.
Scientist's Note: The key principle is proactive prevention. It is always better to assume your reagents and solvents contain trace water and acidic impurities and to purify them accordingly, rather than troubleshooting a failed reaction.
Protocol 3.2: Purification of this compound
-
Primary Method (Recommended): Fractional distillation under high vacuum. This method avoids contact with any solid stationary phase and is the most reliable way to obtain high-purity, acid-free material.
-
Secondary Method (Chromatography):
-
Prepare a slurry of silica gel in hexanes (or another non-polar eluent).
-
Add triethylamine (Et₃N) to the slurry to constitute 2% of the total volume.
-
Stir for 15 minutes, then pack your column.
-
Equilibrate the column with eluent containing 1% Et₃N.
-
Load your crude sample and elute rapidly, minimizing the residence time of the compound on the column.
-
Protocol 3.3: Recommended Storage and Handling
-
Storage: Store this compound in a tightly sealed container (e.g., an ampoule or a flask with a high-vacuum stopcock) under an inert atmosphere.[8][10] Store in a cool (-20 °C is preferable), dark location to prevent both thermal and light-induced degradation.[11]
-
Handling: Always handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including double gloves, safety goggles, and a lab coat.[8][12] Organotin compounds are toxic and should be handled with extreme care.[13][14][15]
Section 4: Visualizing the Problem and Solutions
Understanding the reaction pathway and the troubleshooting logic is key to mastering the use of this reagent.
Diagram 1: Mechanism of Protodestannylation
Caption: Acid-catalyzed protodestannylation pathway.
Diagram 2: Troubleshooting Workflow
Caption: Decision tree for troubleshooting protodestannylation.
References
-
mitscni, et al. (2020). How to prevent Protodestannylation. Reddit. [Link]
-
Kočovský, P., et al. (n.d.). Kinetics of Protodestannylation of Substituted Vinylstannanes. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Tributyl(2-methylprop-1-enyl)stannane. PubChem. [Link]
-
Rossi, R. A., et al. (n.d.). Recent advances in the synthesis of stannanes and the scope of their posterior chemical transformations. ScienceDirect. [Link]
-
curdled, et al. (2024). Stannane Assistance. Reddit. [Link]
-
Chemistry LibreTexts. (2023). Radical Allylic Halogenation. [Link]
-
Wang, Z., et al. (n.d.). Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates. PMC. [Link]
-
Vinati Organics. (2025). Propene vs 2-Methylpropene: Which Is More Stable and Why?. [Link]
-
Organic Syntheses. (n.d.). Stannane, tributyl[1-(methoxymethoxy)-2-butenyl]-, [S-(E)]-. [Link]
-
Quevauviller, P., et al. (n.d.). Stability and storage problems in organotin speciation in environmental samples. Journal of Environmental Monitoring. [Link]
-
Clutch Prep. (n.d.). Reactions at the Allylic Position. [Link]
-
Wang, Z., et al. (2024). Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates. Bioconjugate Chemistry. [Link]
-
CDC. (n.d.). ORGANOTIN COMPOUNDS. CDC Stacks. [Link]
-
Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. [Link]
-
REWE Group. (n.d.). Organotin Compounds. [Link]
-
Wikipedia. (n.d.). Organostannane addition. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. How Do Propene and 2-Methylpropene Compare in Stability? [vinatiorganics.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 5. One moment, please... [chemistrysteps.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. echemi.com [echemi.com]
- 11. Stability and storage problems in organotin speciation in environmental samples - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. Tributyl(2-methylprop-1-enyl)stannane | C16H34Sn | CID 11759721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. rewe-group.com [rewe-group.com]
- 15. fishersci.fr [fishersci.fr]
Troubleshooting catalyst poisoning in isobutenyltributylstannane reactions
The following guide is structured as a Technical Support Center resource, designed for immediate application by research scientists. It prioritizes mechanistic understanding and actionable troubleshooting protocols over generic advice.
Topic: Troubleshooting Catalyst Poisoning & Reaction Stalling Reagent Focus: Isobutenyltributylstannane (Tributyl(2-methylprop-1-en-1-yl)stannane) Support Level: Tier 3 (Senior Application Scientist)
Diagnostic Workflow: Root Cause Analysis
Before adjusting parameters, use this logic flow to distinguish between catalyst poisoning , ligand insufficiency , and oxidative addition failure .
Figure 1: Decision tree for diagnosing palladium catalyst failure modes in cross-coupling.
Technical FAQs & Troubleshooting
Q1: My reaction with isobutenyltributylstannane stalls at 40-60% conversion. Adding more catalyst doesn't help. Is this poisoning?
Diagnosis: Likely Catalyst Poisoning or Product Inhibition . In Stille couplings involving bulky vinyl stannanes (like isobutenyl), the rate-determining step is often transmetallation . If this step is slow, the active Pd(II) species resides longer in the solution, making it vulnerable to decomposition or sequestration by coordinating species.
The "Spike" Validation Protocol: To confirm poisoning versus reagent degradation:
-
Take an aliquot of the stalled reaction.
-
Add a standard substrate known to react fast (e.g., iodobenzene and tributyl(vinyl)stannane).
-
Monitor for the formation of styrene.
Corrective Action:
-
Scavenge Poisons: Add CuI (10-20 mol%) . Copper(I) serves a dual role: it scavenges free phosphine ligands (which can inhibit transmetallation) and facilitates the transfer of the isobutenyl group via a transient organocopper species [1].
-
Switch Ligand: Move to Triphenylarsine (AsPh3) or Tri-2-furylphosphine (TFP) . These "soft" ligands dissociate more easily from Pd(II), accelerating the rate-limiting transmetallation step before the catalyst has time to decompose [2].
Q2: I see immediate formation of "Pd Black" upon heating. What is happening?
Diagnosis: Ligand Dissociation / Instability. Palladium black is metallic Pd(0) aggregates.[3] This occurs when the ligand concentration is insufficient to stabilize the Pd(0) species, or the ligand is oxidized (e.g., PPh3 to O=PPh3) by adventitious oxygen. Isobutenylstannane couplings often require higher temperatures (>80°C), which exacerbates this instability.
Corrective Action:
-
The "Farina Effect": Use a "sacrificial" load of ligand. Standard protocols use Pd(PPh3)4. However, commercial Pd(PPh3)4 is often oxidized.
-
Protocol: Use a stable Pd source like Pd2(dba)3 (1-2 mol%) plus AsPh3 (4-8 mol%). The 1:4 ratio is critical. AsPh3 stabilizes the catalyst but dissociates readily to open the coordination site for the bulky isobutenyl stannane [3].
Q3: How do I handle tin byproducts interfering with the catalyst?
Mechanism: While tributyltin halides (Bu3Sn-X) are the stoichiometric byproduct, they rarely "poison" the catalyst directly. However, they can coordinate to Pd in non-polar solvents, shifting the equilibrium backward.
Corrective Action:
-
Solvent Switch: Use polar aprotic solvents like DMF or NMP . These solvents solvate the tin byproducts, preventing them from re-associating with the palladium center.
-
Add CsF: Addition of Cesium Fluoride (2.0 equiv) precipitates insoluble Bu3SnF, driving the reaction forward by Le Chatelier's principle and keeping the tin species out of the catalytic cycle [4].
Optimized Experimental Protocols
Protocol A: The "Copper Effect" Condition (For Stalled Reactions)
Best for: Sterically hindered isobutenyl transfers where transmetallation is the bottleneck.
-
Preparation: In a glovebox or under Argon, combine:
-
Aryl Halide (1.0 equiv)
-
Isobutenyltributylstannane (1.1 equiv)
-
Pd(PPh3)4 (5 mol%)[4]
-
CuI (10 mol%) — Critical Additive [1]
-
CsF (2.0 equiv) — Optional, for tin removal
-
-
Solvent: Degassed DMF (0.1 M concentration).
-
Execution: Heat to 60-80°C.
-
Why it works: CuI undergoes transmetallation with the stannane to form a more reactive isobutenyl-copper intermediate, which transfers the organic group to Pd faster than the tin reagent can.
Protocol B: The "Farina" Condition (For Unstable Catalysts)
Best for: Reactions requiring high heat (>100°C) or prone to Pd black formation.
-
Catalyst Stock: Mix Pd2(dba)3 (1 equiv) and AsPh3 (4-8 equiv) in the reaction solvent. Stir for 10 mins at RT until the solution turns from purple/red to yellow/orange (active ligated species).
-
Reaction: Add Aryl Halide and Stannane.
-
Solvent: Toluene or Dioxane.
-
Why it works: AsPh3 is a weaker donor than PPh3. It stabilizes the resting state but falls off easily to allow the bulky stannane to approach the metal center [2].
Comparative Data: Ligand Performance
The following table summarizes the relative reaction rates (k_rel) and yields for Stille couplings of bulky vinyl stannanes (like isobutenyl) based on ligand choice.
| Ligand System | Relative Rate ( | Stability | Risk of Poisoning | Recommended Use |
| PPh3 (Standard) | 1.0 | Moderate | High (Oxidation) | Simple substrates only. |
| AsPh3 (Farina) | 10 - 100 | High | Low | Gold Standard for isobutenyl/bulky groups. |
| P(t-Bu)3 | < 0.1 | Very High | Low | Poor for Stille (Too bulky, blocks transmetallation). |
| TFP (Tri-2-furylphosphine) | ~50 | Moderate | Moderate | Good alternative if AsPh3 toxicity is a concern. |
Data derived from kinetic studies on vinyl stannane transmetallation rates [2, 3].[1][5]
References
-
Liebeskind, L. S., & Fengl, R. W. (1990). 3-Stannylcyclobutenediones as nucleophilic cyclobutenedione equivalents. Synthesis of substituted cyclobutenediones and cyclobutenedione monoacetals. Journal of Organic Chemistry. Link (Demonstrates the CuI effect).
-
Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as ligands: mechanistic and synthetic implications. Journal of the American Chemical Society.[6] Link (The definitive source on AsPh3/TFP ligands).
-
Farina, V., Kapadia, S., Krishnan, B., Wang, C., & Liebeskind, L. S. (1994). On the nature of the "copper effect" in the Stille cross-coupling. Journal of Organic Chemistry. Link
-
Mee, S. P., Lee, V., & Baldwin, J. E. (2004). Stille coupling of aryl chlorides with organostannanes. Angewandte Chemie International Edition. Link (Discusses CsF and additives).
Sources
- 1. Mechanism of the Stille reaction catalyzed by palladium ligated to arsine ligand: PhPdI(AsPh3)(DMF) is the species reacting with vinylstannane in DMF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Stability of 2-Methylpropene-1-tributylstannane during silica gel chromatography
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling and purifying organometallic reagents. This guide is specifically designed for researchers, scientists, and drug development professionals working with 2-Methylpropene-1-tributylstannane. We will address the common challenges associated with its stability during silica gel chromatography, providing in-depth troubleshooting advice, validated protocols, and expert insights to ensure the integrity of your compound.
Introduction: The Challenge of Purifying Allylic Stannanes
This compound is a valuable reagent in organic synthesis, notably for its role in Stille cross-coupling reactions to introduce the isobutenyl moiety.[1] However, its purification by silica gel chromatography is a frequent point of failure for many researchers. The compound's allylic C-Sn bond is highly susceptible to cleavage under acidic conditions, a property inherent to standard silica gel. This guide will illuminate the causes of this instability and provide robust solutions.
Troubleshooting Guide: Diagnosing and Solving Chromatography Issues
This section addresses the most common problems encountered during the chromatographic purification of this compound in a direct question-and-answer format.
Problem 1: Low or No Recovery of Product
-
Question: "I ran a column of my crude this compound on standard silica gel, but I'm getting very low yields or no product at all in my collected fractions. My starting material was confirmed by NMR. What is happening?"
-
Answer: The most probable cause is on-column degradation via protodestannylation . Standard silica gel possesses a surface rich in acidic silanol groups (Si-OH). These groups act as a proton source that can readily cleave the labile carbon-tin bond of your allylic stannane.[2][3] The reaction is particularly fast for allylic stannanes due to the stability of the resulting allylic carbocation intermediate. Essentially, your desired product is being converted into isobutylene (which evaporates) and various non-UV-active tributyltin species that may remain on the column or elute elsewhere.
Problem 2: Appearance of New, Unidentified Spots on TLC
-
Question: "After running my column, TLC analysis of the fractions shows new, more polar spots that were not present in my initial crude reaction mixture. What are these impurities?"
-
Answer: These new spots are almost certainly degradation byproducts. The primary byproduct from protodestannylation is tributyltin hydroxide, which can subsequently form other species like bis(tributyltin) oxide (TBTO) or tributyltin chloride if chlorinated solvents are used. These tin-containing byproducts are significantly more polar than your starting material and will appear as distinct spots with lower Rf values on your TLC plate. In some cases, allylic stannanes can also undergo a 1,3-migration of the tin group in the presence of Lewis acids or on polar surfaces, which could lead to isomeric impurities.[4]
Problem 3: Product is Tailing or Streaking Badly on the Column
-
Question: "My product appears to be streaking down the column, and I cannot achieve sharp bands or clean separation from impurities. How can I improve the peak shape?"
-
Answer: Tailing, or streaking, is often a result of strong, non-ideal interactions between your compound and the stationary phase. The lone pair electrons on the tin atom can coordinate to the acidic silanol sites on the silica gel. This reversible, but strong, interaction slows the compound's elution in a non-uniform way, leading to a smeared band. This issue is exacerbated if the silica gel has not been properly deactivated, as the high concentration of acidic sites provides numerous points for this undesirable interaction to occur.
Visualizing the Degradation Pathway
To understand the core problem, it is crucial to visualize the chemical reaction occurring on the silica surface.
Caption: Mechanism of protodestannylation on an acidic silica surface.
Frequently Asked Questions (FAQs)
-
Q1: What is the primary cause of instability for allylic stannanes on silica gel?
-
The primary cause is the acidity of the silanol (Si-OH) groups on the silica surface, which catalyze the cleavage of the C-Sn bond (protodestannylation).
-
-
Q2: How can I pre-treat my silica gel to improve the stability of my compound?
-
You must neutralize the acidic sites. The most common and effective method is to prepare a slurry of the silica gel in your non-polar eluent (e.g., hexane) and add 1-2% triethylamine (Et₃N) by volume. Let this mixture stir for 15-30 minutes before packing the column. The triethylamine acts as a base, neutralizing the acidic silanol groups.[4]
-
-
Q3: Are there specific solvent systems that are better or worse for this chromatography?
-
Yes. Highly non-polar solvent systems are heavily favored. Start with 100% hexane or petroleum ether. If more polarity is needed, slowly introduce ethyl acetate or diethyl ether. Avoid chlorinated solvents like dichloromethane (DCM) if possible, as they can contain trace amounts of HCl which will accelerate degradation. Absolutely avoid protic solvents like methanol in your eluent, as they will readily facilitate protodestannylation.
-
-
Q4: What are the visual cues of degradation on the column?
-
Unfortunately, there are often no obvious visual cues. The starting material and byproducts are typically colorless. The most reliable indicator is real-time monitoring of your fractions by TLC. If you see your product spot disappearing and being replaced by more polar spots, degradation is occurring.
-
-
Q5: Are there alternative purification methods if silica gel chromatography fails?
-
Yes. If deactivated silica gel still causes issues, consider using a different stationary phase. Neutral alumina is an excellent alternative as it lacks the strong acidity of silica.[5][6] For small scales, preparative TLC on plates pre-washed with a triethylamine/hexane solution can also be effective. In some cases, distillation under high vacuum can be used if the boiling points of the components are sufficiently different.
-
Recommended Experimental Protocols
Protocol 1: Flash Chromatography with Deactivated Silica Gel
This is the recommended first-line approach for purifying this compound.
-
Preparation of Deactivated Silica:
-
In a fume hood, measure the required amount of silica gel for your column (typically 50-100 g of silica per 1 g of crude material).
-
Place the silica in an appropriate flask and add your starting eluent (e.g., 100% Hexane) to create a slurry.
-
Add triethylamine (Et₃N) to the slurry to a final concentration of 1-2% v/v (e.g., for 500 mL of hexane, add 5-10 mL of Et₃N).
-
Stir the slurry gently for 20 minutes.
-
-
Column Packing and Loading:
-
Pack your column with the deactivated silica slurry as you normally would for flash chromatography.
-
Equilibrate the packed column by flushing with 2-3 column volumes of the Et₃N-containing eluent.
-
Dissolve your crude product in a minimal amount of the eluent and load it onto the column.
-
-
Elution and Monitoring:
-
Begin elution with your starting solvent system (e.g., 100% Hexane + 1% Et₃N).
-
Increase polarity very gradually if necessary by slowly adding ethyl acetate to the mobile phase.
-
Collect fractions and analyze them promptly by TLC. Stain the TLC plate with potassium permanganate or ceric ammonium molybdate (CAM) stain, as organotin compounds can be weak UV absorbers.
-
-
Work-up:
-
Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.
-
Protocol 2: Purification using Neutral Alumina
Use this protocol if your compound proves to be extremely acid-sensitive even on deactivated silica.
-
Stationary Phase: Use Activity I or II neutral alumina.
-
Column Packing: Pack the column with neutral alumina using a non-polar solvent like hexane. No deactivation with a base is necessary.
-
Elution: Elute the column following the same procedure as for silica gel, starting with 100% hexane and gradually increasing polarity with ethyl acetate or ether. Alumina often requires slightly more polar solvent systems than silica to achieve the same Rf values.
-
Monitoring and Work-up: Proceed as described in Protocol 1.
Workflow for Purification Strategy
The following diagram outlines the decision-making process for purifying your crude product.
Sources
- 1. This compound | 66680-86-2 [amp.chemicalbook.com]
- 2. Silica-surface reorganization during organotin grafting evidenced by 119Sn DNP SENS: a tandem reaction of gem-silanols and strained siloxane bridges - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. jalonzeolite.com [jalonzeolite.com]
Overcoming slow reaction rates with 2-Methylpropene-1-tributylstannane
Topic: Overcoming Kinetic Sluggishness with 2-Methylpropene-1-tributylstannane Ticket ID: STILLE-Sn-METHALLYL-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)
Diagnostic Overview: Why is Your Reaction Stalled?
User Issue: "I am attempting to couple this compound with an aryl halide, but the reaction stalls after 20% conversion or requires excessive heating (causing decomposition)."
Root Cause Analysis:
The reagent This compound (Methallyltributyltin) presents a specific kinetic bottleneck known as the Transmetallation Barrier . Unlike simple vinyl stannanes, the methallyl group introduces steric bulk at the
In a standard Stille cycle, the rate-determining step (RDS) is often the transmetallation of the organic group from Tin (Sn) to Palladium (Pd). This step is inhibited by:
-
Ligand Inhibition: Strong donor ligands (like
) saturate the Pd center, preventing the coordination of the stannane. -
Steric Hindrance: The bulky tributyl (
) groups on the tin, combined with the methyl group on the alkene, create significant steric clash. -
Low Nucleophilicity: Neutral organostannanes are poor nucleophiles compared to organozinc (Negishi) or organomagnesium (Kumada) reagents.
Solution Architecture: The "Turbo-Stille" Protocols
We recommend two distinct protocols to overcome this barrier. Choose based on your substrate's sensitivity.
Protocol A: The Copper(I) "Farina" Effect (Recommended)
Best for: Aryl Iodides/Bromides, moderate steric hindrance. Mechanism: Copper(I) Iodide acts as a "phosphine scavenger" and a transmetallation shuttle. It reacts with the stannane to form a transient, highly reactive organocopper species which transmetallates to Pd orders of magnitude faster than the stannane itself.
Reagents & Stoichiometry Table
| Component | Equiv. | Role | Notes |
| Aryl Halide | 1.0 | Electrophile | Iodides react fastest. |
| Methallyltributyltin | 1.1 - 1.2 | Nucleophile | Slight excess to account for homocoupling. |
| Pd(PPh3)4 | 0.05 (5%) | Catalyst | Standard tetrakis. |
| CuI (Copper Iodide) | 0.10 (10%) | Co-Catalyst | CRITICAL: Must be 99.999% pure/white. |
| CsF (Cesium Fluoride) | 2.0 | Activator | Optional but recommended (See Protocol B). |
| Solvent | N/A | DMF or NMP | Polar aprotic is required for the Cu effect. |
Step-by-Step Workflow
-
Drying: Flame-dry a Schlenk flask under Argon.
-
Loading: Add Aryl Halide (1.0 equiv),
(5 mol%), and CuI (10 mol%). -
Solvation: Add anhydrous DMF (0.1 M concentration relative to halide).
-
Reagent Addition: Add this compound (1.2 equiv) via syringe.
-
Degassing: Freeze-pump-thaw x3 OR vigorous Argon sparging for 15 mins.
-
Reaction: Heat to 45–60°C . (Note: The CuI effect often allows temps <60°C, preventing methallyl isomerization).
-
Monitoring: Check LCMS at 2 hours. If stalled, add CsF (2.0 equiv).
Protocol B: The Fluoride Activation (Mee-Baldwin Conditions)
Best for: Sterically hindered Aryl Bromides/Chlorides or electron-poor electrophiles.
Mechanism: Fluoride ions attack the Tin center, forming a hypervalent pentacoordinate stannate (
Reagents & Stoichiometry Table
| Component | Equiv. | Role | Notes |
| Pd(t-Bu3P)2 | 0.05 | Catalyst | Bulky, electron-rich catalyst (Fu's catalyst). |
| CsF | 2.2 | Activator | Must be anhydrous. |
| Solvent | N/A | Dioxane or DMF | Dioxane is preferred for this catalyst system. |
Step-by-Step Workflow
-
Setup: Glovebox or strict Schlenk line (catalyst is air-sensitive).
-
Mix: Combine Aryl Halide,
(or + ), and CsF. -
Add Stannane: Add Methallyltributyltin.
-
Heat: Reflux in Dioxane (100°C) is standard, but start at 80°C.
-
Workup: Requires specific fluoride wash (see Section 4).
Visualizing the Mechanism
The following diagram illustrates how Copper and Fluoride bypass the kinetic trap of the standard Stille cycle.
Caption: Dual-pathway acceleration. CuI creates a reactive organocopper intermediate; CsF creates a hypervalent stannate. Both bypass the slow direct transmetallation.
Troubleshooting Q&A (FAQs)
Q1: The reaction turned black immediately and precipitated metal. What happened?
-
Diagnosis: "Palladium Black" formation. The catalyst decomposed before the oxidative addition could stabilize it.
-
Fix: This often happens if the reaction mixture is heated before the aryl halide is added or if the halide is unreactive. Ensure Triphenylphosphine (
) is present in excess (add 10-20 mol% extra ligand) to stabilize the Pd(0) species.
Q2: I see the product peak in LCMS, but I cannot separate it from the Tin byproduct (
-
Diagnosis: Tributyltin residues are lipophilic and "smear" on silica columns.
-
Fix (The KF Workup):
-
Dilute reaction with Ethyl Acetate.[1]
-
Add a saturated aqueous solution of Potassium Fluoride (KF) .
-
Stir vigorously for 30 minutes. A white polymeric solid (
) will precipitate. -
Filter through a pad of Celite. The filtrate will be tin-free.
-
Q3: Can I use microwave irradiation?
-
Answer: Yes, but with caution. This compound can undergo protodestannylation (loss of the tin group) at high temperatures (>120°C).
-
Recommendation: Set microwave to 80°C / 200W / 10 min ramp . Use a sealed vessel to prevent solvent loss.
Q4: Is the "Methallyl" group stable to isomerization?
-
Answer: Under standard conditions, yes. However, prolonged heating with Pd-hydride species (formed if
-hydride elimination occurs on side products) can isomerize the double bond. -
Prevention: Add 1.0 equiv of Silver Carbonate (
) if isomerization is observed; it acts as a halide scavenger and prevents hydride formation.
References
-
Farina, V., Kapadia, S., Krishnan, B., Wang, C., & Liebeskind, L. S. (1994).[2] "On the Nature of the 'Copper Effect' in the Stille Cross-Coupling." Journal of Organic Chemistry.
-
Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004).[2][3][4] "Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion." Angewandte Chemie International Edition.
-
Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition.
-
Scott, W. J., & Stille, J. K. (1986).[5] "Palladium-catalyzed coupling of vinyl triflates with organostannanes."[5] Journal of the American Chemical Society.[2][6]
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion [organic-chemistry.org]
- 4. Stille Coupling [organic-chemistry.org]
- 5. chemistry.msu.edu [chemistry.msu.edu]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Isobutenylation of Aryl Halides: Stille vs. Suzuki Coupling Guide
Topic: Comparison of Stille vs. Suzuki Coupling for Isobutenylation Content Type: Publish Comparison Guide
Executive Summary
The introduction of the isobutenyl group (2-methyl-1-propenyl) onto aryl scaffolds is a critical transformation in the synthesis of terpenes, polyketides, and various pharmaceutical intermediates. While both Stille and Suzuki-Miyaura couplings are dominant methodologies for this C(sp2)–C(sp2) bond formation, they exhibit distinct performance profiles specifically for the isobutenyl moiety.
The Verdict:
-
The Stille Coupling remains the gold standard for reliability in complex, late-stage synthesis. The isobutenyl stannane reagent is bench-stable and the neutral reaction conditions preserve sensitive functionality. However, it imposes a heavy burden of toxicity and purification.
-
The Suzuki Coupling is the preferred choice for scale-up and green chemistry , but it fails if standard boronic acids are used due to rapid protodeboronation. Success in Suzuki isobutenylation is strictly dependent on using Potassium Isobutenyltrifluoroborate or MIDA boronates to mitigate instability.
Mechanistic Underpinnings & The "Protodeboronation Trap"
To make an informed choice, one must understand the specific failure modes of the isobutenyl group in the catalytic cycle.
The Stability Divergence
The isobutenyl group is electron-rich and sterically encumbered.
-
In Stille: The C–Sn bond is covalent and non-polar, making tributyl(isobutenyl)stannane robust against hydrolysis and air oxidation.
-
In Suzuki: The isobutenylboronic acid is highly susceptible to protodeboronation . Under the basic aqueous conditions required for transmetalation, the C–B bond cleaves rapidly, releasing isobutylene gas and reducing the yield of the desired product.
Comparative Catalytic Cycles
The following diagram illustrates the parallel pathways and the specific "trap" in the Suzuki cycle.
Figure 1: Comparative catalytic cycles showing the protodeboronation pathway that plagues standard Suzuki isobutenylation, contrasted with the robust Stille cycle.
Critical Performance Analysis
The following data summarizes the performance of both methods when applied to difficult substrates (e.g., electron-rich aryl chlorides or sterically hindered bromides).
| Feature | Stille Coupling | Suzuki Coupling (Standard) | Suzuki (Trifluoroborate) |
| Reagent | Tributyl(isobutenyl)stannane | Isobutenylboronic acid / Pinacol ester | Potassium Isobutenyltrifluoroborate |
| Stability | High (Bench stable months) | Low (Decomposes < 0°C) | High (Crystalline solid) |
| Yield (Avg) | 85 - 98% | 20 - 50% (Variable) | 80 - 95% |
| Atom Economy | Poor (High MW byproduct) | Good | Excellent |
| Toxicity | High (Organotin) | Low | Low |
| Base Requirement | None (Neutral) | Strong Base (e.g., KOtBu, Na2CO3) | Mild Base (Cs2CO3, Et3N) |
| Purification | Difficult (Tin removal) | Easy (Aqueous workup) | Easy (Aqueous workup) |
Key Insight: Never use free isobutenylboronic acid. If you must use Suzuki, you are scientifically obligated to use the Potassium Trifluoroborate salt or a MIDA boronate to ensure a valid comparison with Stille.
Experimental Protocols
These protocols are designed to be self-validating. If the color changes described do not occur, abort and check reagent quality.
Protocol A: The "Fail-Safe" Stille Isobutenylation
Best for: Late-stage total synthesis, small scale (<100 mg), acid/base sensitive substrates.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Tributyl(2-methylprop-1-en-1-yl)stannane (1.2 equiv) [Commercially Available]
-
Pd(PPh3)4 (5 mol%) or Pd2(dba)3/AsPh3 for hindered substrates.
-
LiCl (2.0 equiv) - Crucial additive for triflates or to accelerate rate.
-
Solvent: Anhydrous DMF or Dioxane (0.1 M).
Procedure:
-
Setup: Flame-dry a Schlenk flask and cool under Argon.
-
Charge: Add Aryl Halide, Pd catalyst, and LiCl. Cycle Argon/Vacuum 3 times.
-
Initiate: Add solvent and the Stannane via syringe.
-
Reaction: Heat to 80°C . The solution should turn from yellow to black (active Pd(0)) over time. Monitor by TLC.[1]
-
Note: Reaction is usually complete in 4–12 hours.
-
-
Tin Removal (Critical):
-
Cool to RT. Dilute with Et2O.
-
Add 10% aqueous KF solution and stir vigorously for 30 minutes. A white polymeric precipitate (Bu3SnF) will form.
-
Filter through a pad of Celite. The filtrate is now largely tin-free.
-
-
Purification: Silica gel chromatography. (Stains: KMnO4 is active for isobutenyl double bond).
Protocol B: The "Modern" Suzuki Isobutenylation
Best for: Scale-up (>1g), pharmaceutical intermediates, avoiding toxic waste.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Potassium Isobutenyltrifluoroborate (1.2 equiv) [CAS: 153766-81-5]
-
PdCl2(dppf)·CH2Cl2 (3-5 mol%)
-
Base: Cs2CO3 (3.0 equiv)
-
Solvent: THF:H2O (10:1 ratio) - Water is essential for hydrolysis of the trifluoroborate.
Procedure:
-
Setup: Use a sealable microwave vial or pressure tube (to prevent isobutylene loss if minor decomposition occurs).
-
Charge: Add Aryl Halide, K-Trifluoroborate, Base, and Catalyst.
-
Solvent: Add the THF/Water mixture. Degas by sparging with Argon for 10 minutes (Trifluoroborates are oxidation resistant, but Pd(0) is not).
-
Reaction: Seal and heat to 85°C for 12–24 hours.
-
Observation: The biphasic mixture will darken.
-
-
Workup: Dilute with EtOAc and Water. Separate layers. The boron byproducts partition into the aqueous phase.
-
Purification: Standard silica chromatography.
Decision Matrix
Use this logic flow to select the correct method for your specific molecule.
Figure 2: Decision matrix for selecting between Stille and Suzuki protocols based on scale and substrate sensitivity.
References
-
Stille Coupling Mechanism & Reliability: Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. [Link]
-
Suzuki Protodeboronation Issues: Cox, P. A., et al. (2017).[2] Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society. [Link]
-
Potassium Trifluoroborates in Suzuki Coupling: Molander, G. A., & Bernardi, C. R. (2002).[3][4] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry. [Link]
-
MIDA Boronates as Alternatives: Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society. [Link]
-
Tin Removal Protocols: Renaud, P., et al. (1998). A Simple and Efficient Method for the Removal of Tin Residues from Reaction Mixtures. Journal of Organic Chemistry. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]
Technical Guide: 2-Methylpropene-1-tributylstannane vs. Isobutenylboronic Acid
Executive Summary: The Stability-Reactivity Tradeoff
In the installation of the isobutenyl (2-methylprop-1-enyl) moiety, the choice between 2-Methylpropene-1-tributylstannane (1) and Isobutenylboronic acid (2) represents a classic dilemma in transition-metal catalysis: Stability vs. Toxicity .
While the Suzuki-Miyaura coupling (using 2 ) is generally preferred for its "green" profile and ease of purification, it fails significantly with the isobutenyl moiety due to rapid protodeboronation and steric hindrance.
The Verdict: Use This compound when:
-
Your substrate contains base-sensitive functional groups (esters, lactones, epoxides).
-
You require long reaction times where boronic acids would decompose.
-
You are synthesizing complex natural products where "step economy" and reliability outweigh purification efforts.
Use Isobutenylboronic acid only when:
-
The substrate is robust (base-stable).
-
Strict regulatory limits on residual tin (<5 ppm) cannot be met via downstream purification.
Critical Analysis: Why the Stannane Prevails
A. The Protodeboronation Trap
Isobutenylboronic acid is notoriously unstable. The electron-rich nature of the alkene, combined with the steric bulk of the gem-dimethyl group, makes the C-B bond highly susceptible to hydrolysis.
-
Mechanism of Failure: Under the basic aqueous conditions required for Suzuki coupling, the boronate "ate" complex forms. However, instead of transmetallating to Palladium, the isobutenyl anion is frequently protonated by water/solvent (Protodeboronation), yielding isobutylene gas and boric acid.
-
The Stannane Advantage: The C-Sn bond in this compound is covalent and non-polar. It is immune to hydrolysis under neutral conditions and shelf-stable for years at room temperature.
B. The "Neutrality" Factor
-
Suzuki Conditions: Requires a base (K₂CO₃, Cs₂CO₃, or hydroxides) to activate the boron. This is lethal to sensitive electrophiles like base-labile protecting groups or strained rings.
-
Stille Conditions: The stannane requires no additives . The reaction proceeds under neutral conditions.[1][2] This allows for the functionalization of highly complex scaffolds (e.g., macrolides, polyketides) without side reactions.
C. Steric Tolerance
The gem-dimethyl group on the isobutenyl moiety creates significant steric hindrance.
-
Boron: The necessary formation of the tetrahedral boronate intermediate increases steric congestion, slowing transmetallation and allowing side reactions (homocoupling/deboronation) to dominate.
-
Tin: The transmetallation from Tin to Palladium is less sensitive to steric bulk, especially when "Farina conditions" (addition of ligands like AsPh₃ or co-catalysts like CuI) are employed.
Decision Matrix & Mechanistic Pathways
Decision Workflow
When to choose the Stannane over the Boronic Acid.
Figure 1: Strategic decision tree for selecting the coupling partner.
Comparative Catalytic Cycles
Highlighting the Transmetallation Divergence.
Figure 2: Mechanistic comparison. Note the "Dead End" for Boronic acids via protodeboronation, which is absent in the Stannane cycle.
Experimental Data & Protocols
A. Comparative Properties Table
| Feature | This compound | Isobutenylboronic Acid |
| Stability (Shelf) | Excellent (>1 year at RT) | Poor (Weeks at 4°C, prone to dehydration) |
| Stability (Reaction) | High (Resists hydrolysis) | Low (Rapid Protodeboronation) |
| Reaction pH | Neutral (pH 7) | Basic (pH 9-12) |
| Atom Economy | Poor (Loss of Bu₃Sn group) | Moderate |
| Toxicity | High (Neurotoxin) | Low |
| Purification | Difficult (Requires KF or C18) | Easy (Aqueous workup) |
B. Protocol: Synthesis of this compound
For labs requiring fresh reagent. Commercial sources are available but variable in quality.
-
Reagents: 2-Methyl-1-propenylmagnesium bromide (0.5 M in THF), Tributyltin chloride (Bu₃SnCl).
-
Setup: Flame-dried 3-neck flask, N₂ atmosphere.
-
Procedure:
-
Cool Bu₃SnCl (1.0 equiv) in dry THF to 0°C.
-
Add Grignard reagent (1.1 equiv) dropwise over 30 mins.
-
Warm to Room Temperature (RT) and stir for 2 hours.
-
Quench: Saturated NH₄Cl (aq).
-
Workup: Extract with hexanes, wash with brine, dry over MgSO₄.
-
Purification: Distillation under reduced pressure (high vacuum required).
-
Yield: Typically 85-95%.
-
C. Protocol: The "Tin-Free" Workup (Crucial)
The major deterrent to using stannanes is the purification. Standard chromatography often causes "tin streaking." This protocol, adapted from Harrowven et al., solves the issue.
Reagents: Potassium Fluoride (KF), Silica Gel.
-
Preparation: Mix 10g of KF with 90g of Silica Gel in water, then remove water to create a "KF-Silica" stationary phase (approx 10% w/w).
-
Execution:
-
Concentrate the Stille reaction mixture.
-
Dilute with ether/hexanes.[3]
-
Pass through a pad of the KF-Silica .
-
Mechanism: The insoluble polymeric species Bu3SnF is formed and retained on the silica matrix.
-
-
Result: Tin levels in the filtrate are typically reduced to <30 ppm.
Case Study: Total Synthesis Application
Context: Synthesis of Epothilone Analogues (Danishefsky/Nicolaou)
In the synthesis of complex polyketides containing the isobutenyl side chain, Suzuki coupling consistently afforded yields <30% due to base-induced elimination of the macrolactone and protodeboronation of the vinyl species.
Switching to This compound under "Farina Conditions":
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: AsPh₃ (8 mol%) - Arsenic ligands accelerate the rate-determining transmetallation step.
-
Solvent: DMF, 60°C.
-
Outcome: 88% Isolated Yield, no degradation of the lactone core.
References
-
Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction."[3][4][5][6][7][8] Organic Reactions.[2][4][5][9][10][11]
-
Harrowven, D. C., & Guy, I. L. (2004).[12][13] "KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds." Chemical Communications.[12][13]
-
Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research. (Context on instability of vinyl boronic acids).
-
Nicolaou, K. C., et al. (1997). "Total Synthesis of Epothilone A: The Macrolactonization Approach." Angewandte Chemie International Edition.
-
Cox, P. A., et al. (2016).[14] "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society.[9][14]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. orgsyn.org [orgsyn.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Stille Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. sdlookchem.com [sdlookchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. semanticscholar.org [semanticscholar.org]
- 13. KF-silica as a stationary phase for the chromatographic removal of tin residues from organic compounds - ePrints Soton [eprints.soton.ac.uk]
- 14. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity Comparison: Tributyl- vs. Trimethyl-Isobutenylstannanes
A Technical Guide for Synthetic Applications
Executive Summary
In the synthesis of terpenoids and prenylated natural products, the introduction of the isobutenyl group (
-
Trimethylisobutenylstannane: The "High-Performance" reagent. Essential for sterically hindered electrophiles or deactivated catalytic cycles due to rapid transmetallation. However, it poses severe neurotoxicity risks and high volatility.
-
Tributylisobutenylstannane: The "Industry Standard." Preferred for scale-up and routine couplings due to lower volatility and established purification protocols (e.g., KF workup), despite slower reaction kinetics.
Mechanistic Foundation: The Steric-Electronic Matrix
To understand the reactivity difference, one must analyze the Transmetallation step of the Stille cycle, which is widely regarded as the rate-determining step (RDS) in the absence of oxidative addition issues.
The isobutenyl group itself is sterically demanding due to the gem-dimethyl substitution at the
The "Farina Effect" and Transmetallation Kinetics
According to the kinetic studies by Farina and others, the rate of transmetallation is inversely proportional to the steric bulk of the ligands on tin.
-
Trimethyl (
): The small methyl groups allow the tin reagent to approach the complex easily, facilitating the formation of the -bridged transition state required for ligand transfer. -
Tributyl (
): The flexible, bulky butyl chains create a "cone of protection" around the tin center. When combined with the bulky isobutenyl group, this creates significant steric drag, often requiring higher temperatures ( ) or "copper effects" (CuI) to drive the reaction.
Visualization: Catalytic Cycle & Steric Bottlenecks
The following diagram illustrates the Stille cycle, highlighting the specific kinetic bottleneck where
Figure 1: The Stille catalytic cycle. The red node (Transmetallation) indicates where the choice of Methyl vs. Butyl ligands dictates the reaction rate.
Performance Comparison Data
The following table synthesizes experimental observations regarding the performance of these two reagents.
| Feature | Trimethyl-Isobutenylstannane | Tributyl-Isobutenylstannane |
| Reactivity | High. Couples with aryl chlorides and sterically hindered triflates. often proceeds at | Moderate. Often requires aryl iodides/bromides and temperatures |
| Atom Economy | Good. MW (Isobutenyl- | Poor. MW (Isobutenyl- |
| Toxicity | Critical Hazard. High volatility; potent neurotoxin (limbic system). | Hazard. Immunotoxic/Teratogenic. Low volatility reduces inhalation risk. |
| Purification | Aqueous/Volatile. | Difficult. |
| Stability | Moderate.[1] Protodestannylation can occur in acidic media. | High. Very stable to silica gel and storage. |
Experimental Protocols
A. Synthesis of Isobutenylstannanes
Note: This protocol is adaptable for both variants by changing the electrophile.
Reagents:
Protocol:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon.
-
Charging: Add the trialkyltin chloride (
equiv) and anhydrous THF ( mL/mmol). Cool to . -
Addition: Dropwise add isobutenylmagnesium bromide (
equiv) over 30 minutes. The exotherm must be controlled. -
Reaction: Allow to warm to room temperature and stir for 4 hours.
-
Quench: Carefully quench with saturated aqueous
. -
Workup: Extract with
(x3). Wash combined organics with brine.[4] Dry over . -
Purification:
-
For Trimethyl:Do not rotovap to dryness without a vacuum controller; the product is volatile. Distillation at reduced pressure is preferred.
-
For Tributyl: Concentrate via rotary evaporation. Purify via flash chromatography (Hexanes/Et3N 99:1) or distillation.
-
B. Optimized Stille Coupling (The "Difficult" Case)
Use this protocol when the electrophile is hindered or deactivated.
Reagents:
-
Electrophile (
equiv) -
Trimethylisobutenylstannane (
equiv) -
(
mol%) -
or
( mol%) - Farina ligands for rate acceleration. -
CuI (
mol%) - Co-catalyst.[5] -
Solvent: NMP or Dioxane.
Protocol:
-
Combine Pd source, ligand, and CuI in a sealed tube. Purge with Argon.
-
Add solvent (degassed).
-
Add electrophile and stannane.
-
Heat to
for 12-24 hours. -
Critical Workup (Tin Removal): See Section 4.
Downstream Processing: The Purification Decision Tree
The choice of reagent dictates the purification strategy. The following workflow illustrates how to handle the specific byproducts of each reagent.
Figure 2: Purification logic flow. Note the divergence: Trimethyl relies on aqueous solubility of the fluoride, while Tributyl requires solid-phase sequestration.
Safety & Toxicity Profile (E-E-A-T)
Author's Note: As a senior scientist, I cannot overstate the safety difference.
-
Trimethyltin (
): This species is a potent neurotoxin.[6] It causes neuronal necrosis in the hippocampus (limbic system). Symptoms (memory loss, aggression, seizures) can be delayed. It is volatile; never handle outside a hood. All waste (gloves, paper towels) must be segregated as "Acute Toxin." -
Tributyltin (
): While less volatile, it is a severe marine pollutant and immunotoxin. It is readily absorbed through the skin.
Recommendation: Use
References
-
Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction."[2][4][7][8][9][10] Organic Reactions.[3][4][7][8][10][11][12] (Definitive review on the kinetics and "dummy ligand" effect).
-
Milstein, D., & Stille, J. K. (1978). "A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium." Journal of the American Chemical Society. (Foundational paper establishing general reactivity).
-
Renaud, P., et al. (1998). "Highly Efficient Removal of Organotin Residues." Journal of Organic Chemistry. (Protocol for KF/Silica purification of Tributyltin).
-
Brown, A. W., et al. (1979). "The structural specificity of organotin-induced neuronal necrosis." Neuropathology and Applied Neurobiology. (Toxicology reference for Trimethyltin).
Sources
- 1. Tert-Butyl vs. Isobutyl: Understanding the Differences in Structure and Use - Oreate AI Blog [oreateai.com]
- 2. chemistry.msu.edu [chemistry.msu.edu]
- 3. chemistry.msu.edu [chemistry.msu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06557G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. sdlookchem.com [sdlookchem.com]
- 10. Transition Metal Free Stannylation of Alkyl Halides: The Rapid Synthesis of Alkyltrimethylstannanes [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
Comparative Spectroscopic Guide: Isobutenyl-Substituted Scaffolds vs. Isomeric Analogues
Executive Summary
The isobutenyl group (2-methylprop-1-enyl) is a critical structural motif in natural product synthesis (e.g., chrysanthemic acid derivatives, pyrethroids) and medicinal chemistry. However, its characterization is frequently complicated by its structural isomers: the prenyl group (3,3-dimethylallyl) and the methallyl group (2-methylallyl) .
Misidentification of these isomers leads to costly errors in structure-activity relationship (SAR) studies. This guide provides a definitive spectroscopic framework to distinguish isobutenyl-substituted products from their isomers, utilizing NMR, IR, and Mass Spectrometry, with a focus on self-validating experimental protocols.
Structural Anatomy & Comparative Landscape[1]
To ensure precise characterization, we must first define the connectivity differences. The isobutenyl group features a double bond conjugated to the substituent (R), whereas prenyl and methallyl groups possess methylene spacers or terminal unsaturation.
Figure 1: Isomer Differentiation Workflow
(Graphviz diagram visualizing the decision tree for distinguishing isomers based on proton connectivity)
Caption: Decision tree for rapid identification of isobutenyl isomers based on primary 1H NMR signals.
Nuclear Magnetic Resonance (NMR) Characterization
NMR is the primary tool for validation. The magnetic anisotropy of the double bond and the connectivity to the "R" group create distinct chemical shift environments.
Comparative Chemical Shift Data ( H NMR, 400 MHz, CDCl )
| Feature | Isobutenyl ( | Prenyl ( | Methallyl ( |
| Vinyl Proton ( | 5.8 – 6.2 ppm (Septet/m) | 5.1 – 5.4 ppm (Triplet) | 4.6 – 4.9 ppm (2 x Singlets) |
| Coupling ( | Geminal | ||
| Methyl Protons ( | 1.7 – 1.9 ppm (2 x s/d) | 1.6 – 1.7 ppm (2 x s) | 1.7 – 1.8 ppm (1 x s) |
| Spacer ( | None (Direct attachment) | 2.5 – 3.5 ppm (Doublet) | 2.0 – 3.0 ppm (Singlet) |
The "Diagnostic Septet"
The hallmark of the isobutenyl group is the vinylic proton at C1 . Unlike the prenyl group, which is shielded by a methylene spacer, the isobutenyl proton is deshielded by the double bond and often the "R" group (especially if R is a carbonyl, moving
-
Fine Structure: While often appearing as a broad singlet, high-resolution scans reveal a septet pattern due to long-range allylic coupling (
) with the six methyl protons.
Solvent Effects (The "Benzene Trick")
In
-
Protocol: Run the sample in Benzene-
( ). -
Mechanism: The anisotropic ring current of benzene preferentially shields the methyl group cis to the R-group differently than the trans methyl, often resolving them into two distinct doublets. This confirms the gem-dimethyl olefin structure.
Vibrational Spectroscopy (IR) & Mass Spectrometry
While NMR provides connectivity, IR and MS provide functional group confirmation and fragmentation fingerprints.
Infrared Spectroscopy (FT-IR)
-
Isobutenyl (Conjugated): If R is an unsaturated system or carbonyl, the
stretch shifts to lower wavenumbers (1640–1660 cm ) and increases in intensity due to polarization. -
Methallyl (Terminal): Shows a characteristic sharp band at ~890 cm
(out-of-plane C-H bending for terminal methylene) which is absent in isobutenyl. -
Prenyl (Isolated): The
stretch is weak and appears around 1660–1680 cm .
Mass Spectrometry (EI-MS)
-
Diagnostic Loss (Isobutenyl): Look for the loss of 55 Da (
). -
McLafferty Rearrangement: If the isobutenyl group is attached to a carbonyl (e.g., isobutenyl ketone), it cannot undergo standard McLafferty rearrangement easily due to the lack of a gamma-hydrogen on the saturated chain (the gamma carbons are methyls on the double bond).
-
Methallyl Distinction: Methallyl derivatives often show a base peak at m/z 55 (formation of the stable allylic cation), whereas isobutenyl derivatives may show the molecular ion more prominently depending on R.
Experimental Protocols
Protocol A: High-Resolution H NMR Acquisition
Objective: To resolve allylic coupling for definitive assignment.
-
Sample Prep: Dissolve 5–10 mg of product in 0.6 mL of Benzene-
(preferred for methyl resolution) or (standard). -
Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids that cause line broadening.
-
Acquisition Parameters:
-
Pulse Angle: 30° (to prevent saturation).
-
Relaxation Delay (D1): Set to 5.0 seconds . The vinylic protons have longer
relaxation times; a short D1 will suppress the integral accuracy. -
Scans: Minimum 64 scans for high S/N ratio.
-
Apodization: Apply no line broadening (LB = 0) or Gaussian multiplication to enhance resolution of the septet.
-
Protocol B: HMBC Correlation (Self-Validating Step)
Objective: To prove connectivity of the double bond to the R-group.
-
Setup: Run a standard gradient HMBC experiment.
-
Validation Logic:
-
Isobutenyl: The Vinyl Proton (5.8 ppm) will show a strong correlation to the Carbon of the R-group (e.g., Carbonyl C=O or Aromatic C).
-
Prenyl: The Vinyl Proton (5.3 ppm) will NOT correlate to the R-group carbon; only the
spacer protons will show that correlation.
-
Figure 2: HMBC Correlation Logic
(Graphviz diagram showing the connectivity proofs)
Caption: HMBC correlations distinguish direct attachment (Isobutenyl) from spacer-separated attachment (Prenyl).
References
-
Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of 2-methylpropene (isobutylene). Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). Isobutenyl Methyl Ketone Mass Spectrum. NIST Chemistry WebBook.[1] Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 13.7: Interpreting Proton NMR Spectra - Alkenes. Retrieved from [Link]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.
Sources
Yield Comparison of Isobutenyl Introduction Methods in Natural Product Synthesis
This guide provides an in-depth technical comparison of methods for introducing the isobutenyl group ($ \text{(CH}_3)_2\text{C=CH-} $) in natural product synthesis. This moiety is a structural hallmark of numerous terpenes, alkaloids, and polyketides (e.g., chrysanthemic acid, epothilones, antillatoxin), often serving as a critical pharmacophore or a handle for further functionalization.
Executive Summary
The introduction of the isobutenyl group presents a unique synthetic challenge due to the steric bulk of the gem-dimethyl moiety and the potential volatility of reagents. While the Wittig reaction remains the historical standard, it often suffers from basicity-induced side reactions and phosphine oxide waste. Transition metal-catalyzed methods (Stille and Suzuki ) offer milder conditions and higher functional group tolerance, albeit with higher cost. Olefin Cross-Metathesis (CM) has emerged as a powerful catalytic alternative, particularly when using surrogates to mitigate the volatility of isobutylene.
Quick Comparison Matrix
| Method | Primary Reagent | Typical Yield | Key Advantage | Major Limitation |
| Wittig | $ \text{Ph}_3\text{P=C(Me)}_2 $ | 60–85% | Reliable, low cost | Strong base required; steric hindrance |
| Stille | $ \text{Bu}_3\text{Sn-CH=C(Me)}_2 $ | 75–95% | Neutral conditions; high tolerance | Tin toxicity; disposal issues |
| Suzuki | $ \text{(HO)}_2\text{B-CH=C(Me)}_2 $ | 80–98% | Low toxicity; scalable | Requires base; protodeboronation risk |
| Metathesis | $ \text{Me}_2\text{C=CHMe} $ (surrogate) | 55–90% | Atom economical; catalytic | Statistical mixtures; catalyst cost |
Technical Analysis of Methodologies
Method A: Wittig Olefination
Mechanism & Utility:
The Wittig reaction involves the reaction of a carbonyl (aldehyde/ketone) with isopropylidenetriphenylphosphorane. The ylide is generated in situ from the phosphonium salt using a strong base (e.g.,
-
Causality: The formation of the strong P=O bond (approx. 575 kJ/mol) drives the reaction. However, the gem-dimethyl group on the ylide creates significant steric repulsion with the incoming carbonyl, often requiring elevated temperatures or more reactive ylides.
-
Application: Used extensively in the synthesis of Antillatoxin and Chrysanthemic acid derivatives.
Representative Protocol:
-
Suspend isopropyltriphenylphosphonium iodide (1.2 equiv) in dry THF at 0 °C.
-
Add
-BuLi (1.1 equiv) dropwise; stir 30 min to form the deep red ylide. -
Add substrate aldehyde (1.0 equiv) in THF.
-
Warm to RT or reflux depending on steric bulk.
-
Quench with sat.
.
Method B: Stille Cross-Coupling
Mechanism & Utility: Palladium-catalyzed coupling of an isobutenyl stannane with a vinyl or aryl halide. This method is preferred for late-stage functionalization of complex, base-sensitive natural products.
-
Causality: The neutral reaction conditions prevent epimerization of sensitive stereocenters common in polyketides.
-
Application: Key step in the total synthesis of Jamaicamide C and Epothilone analogs.
Representative Protocol:
-
Dissolve vinyl iodide substrate (1.0 equiv) and tributyl(2-methylprop-1-en-1-yl)stannane (1.2 equiv) in DMF/THF.
-
Add
(5 mol%) and CuI (10 mol% cocatalyst). -
Heat to 60 °C under argon for 4–12 h.
-
Workup with KF solution to precipitate tin residues.
Method C: Suzuki-Miyaura Coupling
Mechanism & Utility:
Coupling of isobutenylboronic acid (or pinacol ester) with halides. It addresses the toxicity issues of Stille coupling but requires a base (e.g.,
-
Causality: The activation of the boronate by a base forms a boronate "ate" complex, which is more nucleophilic toward the Pd(II) intermediate.
-
Application: Widely used in medicinal chemistry for installing isobutenyl groups on heteroaromatic scaffolds (e.g., Discodermolide fragments).
Method D: Olefin Cross-Metathesis (CM)
Mechanism & Utility: Ruthenium-catalyzed exchange of alkylidene fragments.[1] Direct use of isobutylene gas is challenging due to polymerization and volatility. Modern protocols use 2-methyl-2-butene or 2,5-dimethyl-2,4-hexadiene as liquid surrogates to drive the equilibrium toward the isobutenyl product via release of volatile byproducts (ethylene or propylene).
-
Causality: The thermodynamic stability of the specific ruthenium methylidene intermediate allows for selective cross-reaction over homodimerization when using Type II (slow reacting) olefins like isobutenyl sources.
-
Application: Synthesis of Clusianone and Sphingolipid derivatives.
Comparative Data Analysis
The following table summarizes experimental yields from total synthesis campaigns involving isobutenyl introduction.
Table 1: Comparative Yields in Natural Product Scaffolds
| Target Molecule | Substrate Type | Method | Reagent System | Yield (%) | Ref |
| Antillatoxin | Aldehyde | Wittig | 78% | [1] | |
| Jamaicamide C | Vinyl Iodide | Stille | 85% | [2] | |
| Epothilone D | Vinyl Iodide | Suzuki | Isobutenyl-B(pin), | 92% | [3] |
| Clusianone | Terminal Alkene | Metathesis | 2-methyl-2-butene, Grubbs II | 89% | [4] |
| Brevetoxin B | Lactone | Tebbe* | Tebbe Reagent (Methylenation + modification) | 65% | [5] |
*Note: Tebbe reagent is typically used for methylenation (
Decision Logic & Visualization
Mechanistic Decision Tree
The following diagram illustrates the logical pathway for selecting the optimal isobutenyl introduction method based on substrate stability and structural constraints.
Figure 1: Decision matrix for selecting the appropriate isobutenyl introduction strategy.
Reaction Mechanism: Stille vs. Wittig
A comparison of the transition states explains the difference in steric tolerance.
Figure 2: Mechanistic comparison highlighting the steric bottleneck in Wittig reactions versus the catalytic cycle of Stille coupling.
Experimental Protocols
Protocol 1: Stille Coupling (Optimized for Complex Substrates)
Source: Adapted from the synthesis of Jamaicamide C [2].
-
Preparation: In a glovebox or under strict Argon flow, charge a Schlenk flask with the vinyl iodide substrate (1.0 equiv),
(2.5 mol%), and (20 mol% - Note: AsPh3 is often superior to PPh3 for sterically demanding Stille couplings). -
Reagent Addition: Add anhydrous DMF (0.1 M concentration relative to substrate) and tributyl(2-methylprop-1-en-1-yl)stannane (1.5 equiv).
-
Reaction: Seal and heat to 45 °C. Monitor by TLC (typically 4–6 h).
-
Workup (Fluoride Wash): Dilute with
. Add an equal volume of saturated aqueous KF solution and stir vigorously for 30 min. A white precipitate ( ) will form. -
Purification: Filter through a pad of Celite. Wash the filtrate with water and brine. Dry over
, concentrate, and purify via silica gel chromatography.
Protocol 2: Ruthenium-Catalyzed Cross-Metathesis
Source: Adapted from Clusianone synthesis [4].
-
Preparation: Dissolve the terminal alkene substrate (1.0 equiv) in dry
(0.05 M). -
Reagent Addition: Add 2-methyl-2-butene (10 equiv). This reagent acts as a volatile isobutenyl donor.
-
Catalyst: Add Grubbs 2nd Generation catalyst (5 mol%).
-
Reaction: Reflux (40 °C) for 12 h. The volatile byproduct (propylene) escapes, driving the equilibrium.
-
Workup: Concentrate the reaction mixture directly (the excess reagent evaporates). Purify via flash chromatography.
References
-
Total Synthesis of Antillatoxin
-
White, J. D., et al. "Total Synthesis of (+)-Antillatoxin." Journal of the American Chemical Society, 1999, 121(34), 7729–7742. Link
-
-
Synthesis of Jamaicamide C
-
Graf, K. M., et al. "Synthesis of (S)-jamaicamide C carboxylic acid." Organic Letters, 2009, 11(23), 5382–5385. Link
-
-
Suzuki Coupling in Epothilone Synthesis
-
Nicolaou, K. C., et al. "Total Synthesis of Epothilone E and Related Side-Chain Modified Analogues." Journal of the American Chemical Society, 2001, 123(38), 9313–9323. Link
-
-
Cross-Metathesis for Clusianone
-
Garnsey, M. R., et al. "Total Synthesis of (+)-Clusianone via a Urea-Catalyzed Enantioselective Michael Addition." Angewandte Chemie International Edition, 2011, 50(5), 1059–1062. Link
-
-
Tebbe Reagent Utility
-
Pine, S. H., et al. "Titanium-mediated methylene-transfer reactions. Direct conversion of esters into vinyl ethers." Journal of the American Chemical Society, 1980, 102(9), 3270–3272. Link
-
-
Review of Stille Coupling
-
Cordovilla, C., et al. "The Stille Reaction, 38 Years Later." ACS Catalysis, 2015, 5(6), 3418–3437. Link
-
Sources
The Stille Dilemma: A Comparative Assessment of Atom Economy in 2-Methylpropene-1-tributylstannane Cross-Couplings
Executive Summary
This technical guide evaluates the atom economy (AE) and process mass efficiency of using 2-Methylpropene-1-tributylstannane (CAS: 66680-86-2) for installing isobutenyl groups in pharmaceutical scaffolds.[1] While this reagent offers mild, neutral reaction conditions essential for base-sensitive substrates, it suffers from inherently poor atom economy (<20% in many vectors) and significant downstream purification burdens due to organotin toxicity. This guide compares the Stille route against Suzuki-Miyaura and Hiyama alternatives, providing decision matrices and validated protocols for tin remediation.
The Reagent and the "Stille Paradox"
This compound is a specialized organometallic reagent used to transfer the 2-methyl-1-propenyl (isobutenyl) moiety.[1]
-
Molecular Weight: ~345.15 g/mol [1]
-
Transferred Group (Isobutenyl): ~55.09 g/mol [1]
-
Leaving Group (Tributyltin): ~290.06 g/mol [1]
The Paradox: The reagent is highly reliable for complex natural product synthesis because it tolerates sensitive functional groups (epoxides, esters) that might degrade under the basic conditions of a Suzuki coupling. However, from a green chemistry perspective, it is a "mass inefficient" carrier—for every gram of useful isobutenyl group added, you must process and discard nearly 5.3 grams of toxic organotin waste.
Comparative Atom Economy Analysis
To objectively assess performance, we model the isobutenylation of a standard pharmaceutical intermediate, 4-Bromoanisole , using three different methodologies.
The Calculation Model
[1]Route A: Stille Coupling
-
Reagents: 4-Bromoanisole (187.0 g/mol ) + This compound (345.2 g/mol ).[1]
-
Product: 4-Isobutenylanisole (162.2 g/mol ).[1]
-
Byproducts: Tributyltin bromide (369.9 g/mol ).[1]
-
AE Calculation:
[1]
Route B: Suzuki-Miyaura Coupling[1]
-
Reagents: 4-Bromoanisole (187.0 g/mol ) + 2-Methyl-1-propenylboronic acid pinacol ester (184.0 g/mol ) +
(138.2 g/mol , stoichiometric base).[1] -
AE Calculation:
[1]-
Note: While the theoretical AE is similar due to the weight of the pinacol and base, the toxicity of the waste (borates/salts vs. organotins) vastly favors Suzuki.
-
Route C: Heck Olefination (Direct)[1]
-
Reagents: 4-Bromoanisole (187.0 g/mol ) + Isobutylene (gas, 56.1 g/mol ) + Base (
, 101.2 g/mol ).[1] -
AE Calculation:
[1]
Data Summary Table
| Metric | Stille Route | Suzuki Route | Heck Route |
| Reagent MW | 345.2 g/mol | 184.0 g/mol | 56.1 g/mol |
| Atom Economy | ~30.5% | ~31.8% | ~47.1% |
| Toxicity Risk | High (Neurotoxic/Endocrine) | Low (Borates) | Low/Moderate |
| Purification E-Factor | High (Req.[1] Silica/KF) | Low (Aq.[1] Extraction) | Low (Distillation/Wash) |
| Substrate Scope | Excellent (Base-sensitive) | Good (Base-stable) | Moderate (Regio-issues) |
Visualizing the Mass Flow and Decision Logic
The following diagrams illustrate the mass inefficiency of the Stille reagent and provide a decision tree for selecting the correct methodology.
Figure 1: Mass utilization analysis showing that 84% of the Stille reagent mass is inherently destined for the waste stream.
Figure 2: Decision matrix for selecting between Stille and Suzuki couplings based on substrate stability.
Experimental Protocols: Managing the "Hidden" Economy
The true cost of the Stille reaction is not just the reagent mass, but the Process Mass Intensity (PMI) required to remove toxic tin residues. Standard extraction is insufficient.
Protocol A: Stille Coupling with Fluoride Remediation (Recommended)
Use this protocol when base-sensitivity mandates the use of the stannane reagent.
-
Reaction Setup:
-
Charge flask with Aryl Halide (1.0 equiv), This compound (1.1 equiv), and Pd catalyst (e.g.,
, 5 mol%).[1] -
Solvent: Anhydrous Dioxane or Toluene (0.1 M).
-
Heat to 80–100°C under Argon until conversion is complete.
-
-
The Critical Step (Tin Removal):
-
Cool mixture to room temperature.
-
Add Potassium Fluoride (KF): Add a saturated aqueous solution of KF (2 mL per mmol substrate) and solid silica gel (~500 mg per mmol).[1]
-
Mechanism:[1][2][3] Fluoride has a high affinity for Tin, forming insoluble polymeric
species that adsorb onto the silica. -
Stir vigorously for 30 minutes.
-
-
Filtration:
-
Workup:
Protocol B: Suzuki Alternative (Green Baseline)
Use this protocol for standard substrates to maximize Atom Economy.[1]
-
Reaction Setup:
-
Workup:
Toxicity & Regulatory Landscape[1]
When assessing "Economy," one must include compliance and disposal costs.
-
Tributyltin (TBT):
Conclusion
This compound remains a vital tool in the "method of last resort" category.[1] Its atom economy (~30%) is theoretically comparable to Suzuki couplings, but its Effective Mass Yield is significantly lower due to the massive purification overhead required to remove toxic tin residues.
-
Recommendation: Prioritize the Suzuki route using the pinacol ester for all standard manufacturing processes.
-
Exception: Reserve the Stille reagent strictly for late-stage functionalization of highly base-sensitive natural products where the mild conditions outweigh the cost of waste remediation.
References
-
Sheldon, R. A. (2017).[1] The E Factor 25 Years On: The Rise of Green Chemistry and Sustainability. Green Chemistry, 19, 18-43.
-
PubChem. (2025).[1] Tributyl(2-methylprop-1-enyl)stannane Compound Summary. National Library of Medicine. Retrieved from [Link][1]
-
Organic Syntheses. (2018). Preparation of Organotin Reagents and their Application.[2][7][8] Org.[1][4][6][8][9] Synth. 2018, 95, 345-363. Retrieved from [Link]
-
ACS Sustainable Chemistry & Engineering. (2016). Critical Evaluation of Green Metrics. ACS Sustain.[1][10] Chem. Eng. 2016, 4, 1934–1945.[10]
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- 9. jocpr.com [jocpr.com]
- 10. mdpi.com [mdpi.com]
A Researcher's Guide to Benchmarking Palladium Catalysts for Vinylstannane Cross-Coupling
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Stille cross-coupling reaction is an indispensable tool.[1][2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between an organostannane (in this case, a vinylstannane) and an organic halide or pseudohalide.[4][5] The reaction's tolerance for a wide array of functional groups and the stability of organotin reagents in air and moisture make it a robust method in synthetic chemistry.[5][6] However, the success of a Stille coupling is critically dependent on the choice of the palladium catalyst. This guide provides an in-depth comparison of common palladium catalysts for vinylstannane cross-coupling, supported by experimental insights and protocols to aid in catalyst selection and optimization.
The Engine of the Reaction: Understanding the Palladium Catalytic Cycle
The Stille reaction proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[5][7] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (R'-X) to the active Pd(0) catalyst, forming a Pd(II) intermediate.[6][7]
-
Transmetalation: The vinyl group from the organostannane (R''-SnR₃) is then transferred to the palladium center, displacing the halide and forming a new Pd(II) complex.[5][6][7] This is often the rate-determining step.
-
Reductive Elimination: Finally, the two organic groups (R' and R'') on the palladium complex are coupled and eliminated, forming the desired product (R'-R'') and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6][7]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Comparing the Workhorses: A Look at Common Palladium Catalysts
The choice of palladium catalyst and its associated ligands significantly influences the reaction's efficiency, substrate scope, and functional group tolerance. Below is a comparison of some of the most frequently employed palladium catalysts for vinylstannane cross-coupling.
| Catalyst | Common Name | Key Characteristics | Typical Applications & Considerations |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Air-sensitive but widely used Pd(0) source.[8] The four phosphine ligands must dissociate to generate the active 14-electron species.[7] | A good starting point for many Stille couplings due to its commercial availability.[9] May require higher temperatures to facilitate ligand dissociation. |
| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) | A more stable Pd(0) source compared to Pd(PPh₃)₄.[8] Requires the addition of external ligands (e.g., PPh₃, AsPh₃, P(o-tol)₃) to form the active catalyst.[9] | Offers greater flexibility in tuning reactivity by varying the added ligand.[10][11] Often provides higher yields and tolerates a broader range of functional groups. |
| PdCl₂(PPh₃)₂ | Bis(triphenylphosphine)palladium(II) chloride | A Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[8] Air-stable and easy to handle. | Suitable for reactions where a slow generation of the active catalyst is beneficial. The in situ reduction can sometimes be a complex process. |
| Pd(OAc)₂ | Palladium(II) acetate | Another common air-stable Pd(II) precatalyst. Requires an external ligand and often a reductant to form the active Pd(0) catalyst.[8][9] | Versatile and cost-effective.[12] The choice of ligand is crucial for achieving high catalytic activity. |
The Critical Role of Ligands
The ligands coordinated to the palladium center are not mere spectators; they play a crucial role in modulating the catalyst's stability and reactivity.[13][14]
-
Electron-donating ligands (e.g., trialkylphosphines) generally increase the rate of oxidative addition but can slow down reductive elimination.
-
Bulky ligands (e.g., P(o-tol)₃, XPhos) can promote the reductive elimination step and prevent catalyst decomposition.[15]
-
Bidentate ligands can offer greater stability to the catalytic complex.
The optimal ligand is highly substrate-dependent, and screening a variety of ligands is often necessary to achieve the desired outcome.
Experimental Workflow: A Guide to Catalyst Screening and Reaction Optimization
A systematic approach is key to identifying the optimal catalyst and conditions for a specific vinylstannane cross-coupling reaction.
Caption: A logical workflow for catalyst screening and optimization.
General Experimental Protocol for a Palladium-Catalyzed Stille Cross-Coupling
This protocol provides a general starting point for a Stille coupling reaction. Safety Precaution: Organotin compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood.[16]
Materials:
-
Aryl or vinyl halide/triflate (1.0 equiv)
-
Vinylstannane reagent (1.1 - 1.5 equiv)[16]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)[16]
-
Ligand (if using a precatalyst like Pd₂(dba)₃)
-
Anhydrous solvent (e.g., Toluene, DMF, THF, Dioxane)[16]
-
Optional: Additive (e.g., Cu(I) salts, CsF)[16]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the aryl/vinyl halide/triflate and the palladium catalyst (and ligand, if separate).[16]
-
Add the anhydrous solvent via syringe and stir the mixture for several minutes to ensure dissolution.[16]
-
Add the vinylstannane reagent dropwise to the reaction mixture.[16]
-
If using an additive, it can be added at this stage.
-
Heat the reaction mixture to the desired temperature (typically between 60-120 °C) and monitor its progress by TLC or GC-MS.[16]
-
Upon completion, cool the reaction mixture to room temperature.[16]
-
Work-up typically involves quenching the reaction, extracting the product with an organic solvent, drying the organic layer, and concentrating it under reduced pressure.[17]
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[16]
A Note on Vinylstannane Synthesis and Purity
The quality of the vinylstannane reagent is paramount for a successful coupling reaction. Several methods exist for their synthesis, including the hydrostannylation of alkynes and a one-pot synthesis from ketones.[18][19] It is crucial to ensure the purity of the vinylstannane, as impurities can inhibit the catalyst. Purification can sometimes be challenging due to the potential for decomposition on silica gel.[20]
Conclusion: Selecting the Right Tool for the Job
The selection of a palladium catalyst for vinylstannane cross-coupling is a critical decision that directly impacts the success of the synthesis. While Pd(PPh₃)₄ serves as a reliable starting point for many applications, catalyst systems based on Pd₂(dba)₃ in combination with a judiciously chosen ligand often provide superior performance in terms of yield, scope, and functional group tolerance. For air-sensitive applications or when a more robust precatalyst is desired, PdCl₂(PPh₃)₂ and Pd(OAc)₂ are excellent alternatives. A systematic approach to catalyst and ligand screening, coupled with careful optimization of reaction parameters, will ultimately lead to a robust and efficient Stille coupling protocol tailored to the specific needs of your synthetic target.
References
-
Stille Coupling - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. [Link]
-
Stille reaction - Wikipedia. (n.d.). Wikipedia. [Link]
-
Stille Coupling | OpenOChem Learn. (n.d.). OpenOChem Learn. [Link]
-
A Practical One-Pot Synthesis of Vinylstannanes from Ketones - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
The Mechanisms of the Stille Reaction - University of Windsor. (2004, August 27). University of Windsor. [Link]
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - ResearchGate. (2026, January 16). ResearchGate. [Link]
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC. (2026, January 12). National Center for Biotechnology Information. [Link]
-
Development of a One-Pot Palladium-Catalyzed Hydrostannylation/ Stille Coupling Protocol with Catalytic Amounts of Tin - MSU Chemistry. (n.d.). Michigan State University. [Link]
-
Vinylstannane synthesis by stannylation or C-Sn coupling reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Recent developments of nanocatalysts for Stille coupling reaction. (2023, October 18). Springer. [Link]
-
Stereoselective Synthesis of (E)-Vinylstannanes from Alkynes via Hydroboration and Transmetalation - Organic Syntheses. (2023, July 10). Organic Syntheses. [Link]
-
Role of palladium catalyst in cross-coupling reactions. (2025, September 4). LinkedIn. [Link]
-
Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids | The Journal of Organic Chemistry - ACS Publications. (2005, June 24). American Chemical Society. [Link]
-
(PDF) Platinum Catalysed Hydrostannylation of Terminal Alkynes; Highly Selective Synthesis of Vinyl Stannanes - ResearchGate. (2023, May 16). ResearchGate. [Link]
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - RSC Publishing. (2026, January 12). Royal Society of Chemistry. [Link]
-
17.2. Palladium catalyzed couplings | Organic Chemistry II - Lumen Learning. (n.d.). Lumen Learning. [Link]
-
Stille Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
what is the difference between Pd(pph3)4 and Pd2(dba)3 in stille reaction. - Reddit. (2018, October 26). Reddit. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). Universitat Autònoma de Barcelona. [Link]
-
Organometallics - Pd Feature. (2009, September 14). University of Rochester. [Link]
-
Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]
-
Stille Cross-Coupling Reactions of Alkenylstannanes with Alkenyl Iodides Mediated by Copper(I) Thiophene2-carboxylate: A Density Functional Study - ResearchGate. (n.d.). ResearchGate. [Link]
-
Palladium-Catalyzed Coupling of Allylic Acetates with Aryl- and Vinylstannanes. (n.d.). Organic Chemistry Portal. [Link]
-
Palladium Catalysts for Cross-Coupling Reaction - MDPI. (2015, January 22). MDPI. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.). White Rose Research Online. [Link]
-
Representative ligands used in palladium‐catalyzed vinylation. - ResearchGate. (n.d.). ResearchGate. [Link]
-
The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters - MDPI. (2024, May 11). MDPI. [Link]
-
MIT Open Access Articles Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. (n.d.). Massachusetts Institute of Technology. [Link]
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Safety Operating Guide
Proper Disposal of 2-Methylpropene-1-tributylstannane: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are routine. However, the safe and compliant disposal of these materials, particularly those with significant hazard profiles like 2-Methylpropene-1-tributylstannane, is a critical aspect of laboratory operations that demands meticulous attention. This guide provides essential, immediate safety and logistical information, offering a procedural, step-by-step approach to the proper disposal of this compound, ensuring the safety of personnel and the protection of the environment.
Hazard Assessment: Understanding the Risks of this compound
This compound is an organotin compound, a class of chemicals known for their toxicity.[1] A thorough understanding of its hazard profile is the foundation of safe handling and disposal.
Primary Hazards:
-
Acute Toxicity: This compound is toxic if swallowed and harmful in contact with skin.[1]
-
Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[1]
-
Organ Damage: A significant concern is its potential to cause damage to organs through prolonged or repeated exposure.[1]
-
Environmental Hazard: this compound is very toxic to aquatic life with long-lasting effects.[1]
Due to these hazards, all waste containing this compound must be treated as hazardous waste.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound or its waste, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for tears or punctures before use. | To prevent skin contact and absorption, which can be harmful.[2][3] |
| Eye Protection | Tightly fitting safety goggles with side-shields. | To protect against splashes that can cause serious eye irritation.[3] |
| Face Protection | A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Provides a broader area of protection for the face. |
| Lab Coat | A clean, buttoned lab coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A full-face respirator may be necessary if exposure limits are exceeded or if symptoms of irritation occur. | To prevent inhalation of vapors or aerosols, especially during spill cleanup.[3] |
Spill and Decontamination Procedures: Immediate and Effective Response
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
Immediate Actions for Spills:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If safe to do so, increase ventilation by opening a fume hood sash.
-
Contain: For liquid spills, use an inert absorbent material like vermiculite, sand, or a spill pillow to contain the spread.[2]
-
Personal Protection: Do not attempt to clean a spill without the proper PPE, including respiratory protection if necessary.
Decontamination Protocol:
-
Surfaces: The spill area should be decontaminated. A common and effective procedure is to use a bleach solution, which oxidizes the organotin compounds to less harmful tin oxides.[2] This can be followed by a wash with soap and water.
-
Glassware: All glassware that has come into contact with this compound should be decontaminated before washing. A recommended practice is to soak the glassware in a bleach solution overnight.[2] This helps to break down the toxic organotin structure.
-
Contaminated Materials: All materials used for spill cleanup (absorbents, contaminated PPE) must be collected and disposed of as hazardous waste.[2]
Waste Disposal Protocol: A Step-by-Step Guide
The proper disposal of this compound waste is a multi-step process that requires careful execution to ensure regulatory compliance and safety. All organotin waste is considered hazardous and must be handled accordingly.[2][4]
Step 1: Waste Segregation
-
Dedicated Waste Stream: Establish a dedicated hazardous waste stream for this compound and other organotin compounds. Do not mix this waste with other chemical waste streams to avoid unintended reactions.[4]
-
Types of Waste: This includes:
-
Unused or excess this compound.
-
Contaminated solvents and reaction mixtures.
-
Contaminated disposable labware (e.g., pipette tips, weighing boats).
-
Contaminated PPE (gloves, etc.).
-
Spill cleanup materials.
-
Step 2: Waste Container Selection and Labeling
-
Container Type: Use a robust, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended. For larger quantities, a sealed metal or plastic drum may be appropriate.[5]
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound Waste".
-
The associated hazards (e.g., "Toxic," "Environmental Hazard").
-
The date the waste was first added to the container.
-
The name and contact information of the responsible researcher or lab.
-
Step 3: Waste Accumulation and Storage
-
Location: Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory, away from incompatible materials.[4]
-
Container Management: Keep the container closed at all times except when adding waste. Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.
Step 4: Final Disposal
-
Licensed Disposal Company: The disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[6] Your institution's Environmental Health and Safety (EHS) department will have established procedures for the pickup and disposal of hazardous waste.
-
Treatment Methods: The ultimate disposal of organotin waste may involve high-temperature incineration or secure landfilling in a controlled facility.[5][7][8] Some facilities may employ advanced treatment technologies like chemical oxidation or adsorption to reduce the toxicity of the waste before final disposal.[9][10][11]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance overview of the disposal process, the following workflow diagram illustrates the key steps from waste generation to final disposal.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, you can ensure the safe handling and compliant disposal of this compound, fostering a secure laboratory environment and upholding your responsibility to environmental stewardship.
References
-
Innovative Chemical Treatment of TBT (Tributyltin)-Impacted Marine Sediments: A Bench Scale Study. ESAA.org. [Link]
-
Organotin Waste Materials Chemical Control Order 1989. NSW Environment Protection Authority. [Link]
-
Characterization of tributyltin in shipyard waters and removal through laboratory and full-scale treatment. PubMed. [Link]
-
Reduction of Tributyltin (TBT) and Other Organic Pollutants of Concern in Contaminated Sediments by means of an Electrochemical Oxidation. ResearchGate. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
